molecular formula C12H12N2O4 B1584119 BFMO CAS No. 69010-90-8

BFMO

Cat. No.: B1584119
CAS No.: 69010-90-8
M. Wt: 248.23 g/mol
InChI Key: XRURWFXKCKASSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BFMO is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-Difurfuryloxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 320224. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(furan-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRURWFXKCKASSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317766
Record name STK051972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69010-90-8
Record name NSC320224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK051972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DIFURFURYLOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the BFMO Ligand: Synthesis, Applications, and Catalytic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(furan-2-ylmethyl)oxalamide, commonly known as BFMO, is an inexpensive and readily available bidentate ligand that has demonstrated significant efficacy in promoting copper-catalyzed cross-coupling reactions.[1] Its primary application lies in the N-arylation of anilines, cyclic secondary amines, and in the selective monoarylation of piperazine, a crucial building block in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the this compound ligand, including its synthesis, detailed experimental protocols for its use in catalysis with corresponding quantitative data, and an elucidation of the proposed catalytic mechanism.

Core Properties of this compound Ligand

This compound is a white powder with the chemical formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol . Its structure features two furan moieties linked to an oxalamide backbone, which acts as a bidentate chelating agent for copper ions.

PropertyValueReference
IUPAC Name N¹,N²-Bis(furan-2-ylmethyl)oxalamide
Synonyms This compound, N,N'-Difurfuryloxamide
CAS Number 69010-98-8
Molecular Formula C₁₂H₁₂N₂O₄
Molecular Weight 248.23 g/mol
Appearance White to light yellow powder/crystal[2]
Melting Point 172-174 °C[3]

Synthesis of this compound Ligand

While this compound is commercially available, it can be synthesized in the laboratory through the reaction of furfurylamine with an oxalyl derivative. Two general and established methods for the synthesis of N,N'-disubstituted oxalamides are presented below.[4][5]

Experimental Protocol 1: From Oxalyl Chloride

This method involves the acylation of two equivalents of an amine with one equivalent of oxalyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[6]

Reaction Scheme:

Procedure:

  • To a stirred solution of furfurylamine (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Maintain the temperature at 0 °C during the addition and then allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-Bis(furan-2-ylmethyl)oxalamide.

Experimental Protocol 2: From Diethyl Oxalate

This method involves the aminolysis of a dialkyl oxalate, such as diethyl oxalate, with two equivalents of the amine. This reaction is often slower than the oxalyl chloride method and may require heating.[7]

Reaction Scheme:

Procedure:

  • In a round-bottom flask, combine furfurylamine (2.0 equivalents) and diethyl oxalate (1.0 equivalent) in a suitable solvent such as ethanol.[8]

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • As the reaction proceeds, the solid N,N'-Bis(furan-2-ylmethyl)oxalamide product may precipitate from the solution.

  • After cooling the reaction mixture to room temperature, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization if necessary.

Application in Copper-Catalyzed N-Arylation

This compound has proven to be a highly effective ligand in copper-catalyzed N-arylation reactions, also known as Ullmann condensations.[1] It forms a stable and catalytically active complex with copper(I) salts, such as CuI, enabling the coupling of a wide range of (hetero)aryl bromides with various nitrogen nucleophiles under relatively mild conditions.[1]

General Experimental Protocol for Cu/BFMO-Catalyzed N-Arylation

A mixture of the aryl bromide (1.0 mmol), the amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), this compound (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol) in ethanol (2 mL) is stirred at 80 °C for 24 hours in a sealed tube.[9] After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel.

Data Presentation: Quantitative Results

The following tables summarize the performance of the CuI/BFMO catalytic system across different classes of nitrogen nucleophiles as reported by Ma et al.[1]

Table 1: CuI/BFMO-Catalyzed Coupling of Aryl Bromides with Anilines [1]

EntryAryl BromideAnilineCuI (mol%)This compound (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzeneAniline55K₃PO₄EtOH802493
21-Bromo-4-methylbenzeneAniline55K₃PO₄EtOH802489
3Bromobenzene4-Methoxyaniline55K₃PO₄EtOH802495
41-Bromo-4-fluorobenzene4-Methylaniline55K₃PO₄EtOH802491
52-BromotolueneAniline55K₃PO₄EtOH802485

Table 2: CuI/BFMO-Catalyzed Coupling of Aryl Bromides with Cyclic Secondary Amines [1][9]

EntryAryl BromideAmineCuI (mol%)This compound (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzeneMorpholine55K₃PO₄EtOH802496
21-Bromo-4-methylbenzenePyrrolidine55K₃PO₄EtOH802494
3BromobenzeneMorpholine55K₃PO₄EtOH802492
41-Bromo-4-chlorobenzenePyrrolidine55K₃PO₄EtOH802488
52-BromopyridineMorpholine55K₃PO₄EtOH802487

Table 3: CuI/BFMO-Catalyzed Direct Monoarylation of Piperazine [1]

EntryAryl BromideCuI (mol%)This compound (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzene55K₃PO₄EtOH802485
21-Bromo-4-methylbenzene55K₃PO₄EtOH802482
3Bromobenzene55K₃PO₄EtOH802480
41-Bromo-4-cyanobenzene55K₃PO₄EtOH802478
53-Bromopyridine55K₂CO₃Dioxane1002475

Proposed Catalytic Cycle

The mechanism of the copper-catalyzed N-arylation reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[10] The this compound ligand plays a crucial role in stabilizing the copper center and facilitating the key steps of oxidative addition and reductive elimination.

Catalytic_Cycle cluster_legend Catalytic Cycle CuI_L Cu(I)-BFMO Complex p1 CuI_L->p1 CuI_Amine Cu(I)-Amine-BFMO Complex p2 CuI_Amine->p2 CuIII_Intermediate Cu(III) Intermediate p3 CuIII_Intermediate->p3 Product_Complex Product-Cu(I) Complex p4 Product_Complex->p4 p1->CuI_Amine + R₂NH - Base·H⁺ p2->CuIII_Intermediate Oxidative Addition + Ar-Br p3->Product_Complex Reductive Elimination p4->CuI_L - Ar-NR₂ Cu(I)-BFMO Complex Cu(I)-BFMO Complex Cu(I)-Amine-BFMO Complex Cu(I)-Amine-BFMO Complex

Figure 1: Proposed catalytic cycle for the Cu/BFMO-catalyzed N-arylation.

Description of the Catalytic Cycle:

  • Ligand Association and Amine Coordination: The active catalyst is formed by the coordination of the this compound ligand to a Cu(I) salt. The nitrogen nucleophile (amine) then coordinates to the copper center, often facilitated by a base which deprotonates the amine.

  • Oxidative Addition: The aryl bromide undergoes oxidative addition to the Cu(I) complex. This is often the rate-determining step, resulting in a transient Cu(III) intermediate.[10]

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) intermediate, yielding the N-arylated product and regenerating the Cu(I)-BFMO catalyst.

  • Catalyst Regeneration: The product dissociates from the copper complex, allowing the catalyst to re-enter the catalytic cycle.

Conclusion

The this compound ligand serves as a powerful and cost-effective tool for synthetic chemists, particularly in the construction of C-N bonds via copper catalysis. Its ability to promote the N-arylation of a broad range of substrates, including the challenging monoarylation of piperazine, underscores its utility in the synthesis of pharmaceutically relevant molecules. The straightforward synthesis of this compound, coupled with its high efficiency under relatively mild conditions, makes it an attractive alternative to more expensive and complex ligand systems. The proposed Cu(I)/Cu(III) catalytic cycle provides a framework for understanding its reactivity and for the future development of more advanced copper-catalyzed transformations.

References

An In-Depth Technical Guide to the Synthesis of N,N'-Difurfuryloxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-Difurfuryloxamide, a symmetrical diamide with potential applications in medicinal chemistry and materials science. The document details the chemical reaction, experimental protocols, and key characterization data for this compound.

Introduction

N,N'-Difurfuryloxamide, also known as N,N'-bis(2-furylmethyl)oxamide, is a molecule of interest due to the presence of furan rings and a central oxamide core. The furan moiety is a common scaffold in pharmacologically active compounds, while the oxamide linkage can participate in hydrogen bonding, influencing the molecule's solid-state structure and biological interactions. This guide outlines a common and effective method for its laboratory-scale synthesis.

Chemical Reaction Pathway

The synthesis of N,N'-Difurfuryloxamide is typically achieved through the nucleophilic acyl substitution reaction between diethyl oxalate and furfurylamine. In this reaction, the primary amine functionality of two molecules of furfurylamine attacks the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of the corresponding diamide and the liberation of two molecules of ethanol.

Synthesis_Pathway Figure 1. Synthesis of N,N'-Difurfuryloxamide DiethylOxalate Diethyl Oxalate (C6H10O4) Product N,N'-Difurfuryloxamide (C12H12N2O4) DiethylOxalate->Product + Furfurylamine Furfurylamine (2 eq.) (C5H7NO) Furfurylamine->Product Byproduct Ethanol (2 eq.) (C2H5OH) Product->Byproduct +

Figure 1. Synthesis of N,N'-Difurfuryloxamide

Experimental Protocols

The following protocol outlines a general procedure for the synthesis of N,N'-Difurfuryloxamide.

Materials and Equipment:

  • Diethyl oxalate

  • Furfurylamine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a minimal amount of anhydrous ethanol.

  • Addition of Amine: While stirring, slowly add furfurylamine (2.0 equivalents) to the solution of diethyl oxalate. The addition should be done dropwise to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product, N,N'-Difurfuryloxamide, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified product under vacuum to obtain a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Diethyl OxalateC6H10O4146.14Colorless liquid-40.6
FurfurylamineC5H7NO97.12Colorless to yellow liquid-70
N,N'-DifurfuryloxamideC12H12N2O4248.24White to off-white solid172-174[1]

Table 2: Spectroscopic Data for N,N'-Difurfuryloxamide

Spectroscopic Data Values
¹H NMR (CDCl₃, δ in ppm) ~7.35 (t, 2H, furan-H), ~6.30 (d, 2H, furan-H), ~6.20 (d, 2H, furan-H), ~4.50 (d, 4H, CH₂), ~8.0 (br s, 2H, NH)
¹³C NMR (CDCl₃, δ in ppm) ~160 (C=O), ~150 (furan C-O), ~142 (furan C-H), ~110 (furan C-H), ~108 (furan C-H), ~38 (CH₂)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~3100 (C-H stretch, aromatic), ~2900 (C-H stretch, aliphatic), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch)

Note: The spectroscopic data presented are typical expected values and may vary slightly depending on the solvent and instrument used.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow Figure 2. Experimental Workflow Start Start Setup Reaction Setup: Dissolve Diethyl Oxalate in Ethanol Start->Setup Addition Add Furfurylamine Setup->Addition Reaction Reflux Reaction Mixture Addition->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration and Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Drying Dry Under Vacuum Purification->Drying Characterization Characterization (MP, NMR, IR) Drying->Characterization End End Characterization->End

Figure 2. Experimental Workflow

Conclusion

This technical guide provides a detailed and practical approach to the synthesis of N,N'-Difurfuryloxamide. The described method is straightforward and utilizes readily available starting materials, making it suitable for typical laboratory settings. The provided data tables and workflow diagrams offer a clear and concise summary of the key aspects of this synthesis for researchers and professionals in the fields of chemistry and drug development.

References

The Pivotal Role of Bidentate Ligands in N-Arylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. N-arylation reactions, which forge this critical bond between an aromatic ring and a nitrogen atom, have been revolutionized by the advent of transition metal catalysis. At the heart of these advancements lies the strategic use of ancillary ligands, with bidentate ligands emerging as particularly effective tools for enhancing reaction efficiency, expanding substrate scope, and enabling milder reaction conditions. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of bidentate ligands in the two most prominent N-arylation methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Mechanism of Action: How Bidentate Ligands Enhance N-Arylation

Bidentate ligands, which possess two donor atoms that can coordinate to a central metal atom, play a multifaceted role in the catalytic cycle of N-arylation reactions. Their primary functions include stabilizing the active catalytic species, modulating the electronic properties of the metal center, and influencing the steric environment around it. These factors collectively impact the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination.

In Palladium-catalyzed Buchwald-Hartwig amination , bidentate phosphine ligands are paramount. The coordination of a bidentate ligand to the palladium center is believed to prevent the formation of inactive palladium dimers after oxidative addition, thereby accelerating the reaction.[1] Furthermore, the "bite angle" of the bidentate ligand—the P-Pd-P angle—has a profound effect on the rate of reductive elimination. Larger bite angles can promote reductive elimination, which is often the turnover-limiting step, by bringing the aryl and amino groups into closer proximity for bond formation.[2] For the N-arylation of amides, bidentate ligands can also prevent the formation of stable κ²-amidate complexes, which can hinder the final reductive elimination step.[3]

In Copper-catalyzed Ullmann condensation , the introduction of bidentate ligands, particularly N,N- and N,O-donors, has been transformative.[4] These ligands solubilize the copper catalyst, prevent its agglomeration into inactive species, and facilitate the oxidative addition of the aryl halide to the Cu(I) center.[5] The chelation of the bidentate ligand to copper modulates its reactivity, allowing for reactions to proceed at significantly lower temperatures than the harsh conditions of the classical Ullmann reaction.[4][6]

A Survey of Bidentate Ligands in N-Arylation

A diverse array of bidentate ligands has been developed and successfully applied in N-arylation reactions. The choice of ligand is often dictated by the specific substrates and the desired reaction outcome.

Bidentate Phosphine Ligands for Buchwald-Hartwig Amination

Bulky and electron-rich bidentate phosphine ligands are the workhorses of palladium-catalyzed N-arylation. Some of the most widely used examples include:

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): One of the earliest successful bidentate ligands, known for its chirality and effectiveness in coupling primary amines.[1]

  • DPPF (1,1'-bis(diphenylphosphino)ferrocene): A versatile ligand with a large bite angle, effective for a broad range of amines and aryl halides.[1]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A highly effective ligand with a wide bite angle, particularly useful for the amidation of aryl halides.[7]

  • Josiphos-type ligands: A class of ferrocenyl-based bidentate phosphines that have shown excellent performance in the amination of heteroaromatic halides and in achieving high selectivity for monoarylation of primary amines.[8]

Bidentate Nitrogen and Oxygen Ligands for Ullmann Condensation

The revitalization of the Ullmann reaction is largely attributed to the use of bidentate ligands containing nitrogen and/or oxygen donor atoms. Key examples include:

  • 1,10-Phenanthroline and its derivatives: These N,N-bidentate ligands are highly effective in promoting the N-arylation of imidazoles, benzimidazoles, and other heterocycles.[9][10]

  • 1,2-Diamines (e.g., N,N'-dimethylethylenediamine, trans-1,2-cyclohexanediamine): Simple and inexpensive N,N-bidentate ligands that are broadly applicable for the N-arylation of a wide range of nitrogen heterocycles and amines.[11][12]

  • Amino acids (e.g., L-proline): N,O-bidentate ligands that have proven to be effective and environmentally benign for copper-catalyzed N-arylations.

  • (S)-N-Methylpyrrolidine-2-carboxylate: A proline derivative that serves as an efficient N,O-bidentate ligand for the Goldberg-type N-arylation of amides.[13]

Quantitative Data Presentation

The following tables summarize the performance of various bidentate ligands in specific N-arylation reactions, providing a basis for comparison and selection.

Table 1: Comparison of Bidentate Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuTolueneReflux694
RuPhosPd₂(dba)₃NaOtBuTolueneRT1>95
BrettPhosPd₂(dba)₃NaOtBuTolueneRT1>95
DPEphosPd₂(dba)₃NaOtBuTolueneRT24~40
BINAPPd₂(dba)₃NaOtBuTolueneRT24<5

*Data compiled from multiple sources for comparative purposes.[11]

Table 2: Comparison of Bidentate Ligands in the Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene

LigandCu SourceBaseSolventTemp (°C)Time (h)Yield (%)
4,7-Dimethoxy-1,10-phenanthrolineCu₂OCs₂CO₃Butyronitrile1104895
1,10-PhenanthrolineCuIK₃PO₄DMF1102485
trans-1,2-CyclohexanediamineCuIK₂CO₃Dioxane1102492
N,N'-DimethylethylenediamineCuIK₂CO₃Dioxane1102488
L-ProlineCuIK₂CO₃DMSO902491

*Data compiled from multiple sources for comparative purposes.[10]

Experimental Protocols

The following are representative experimental protocols for palladium- and copper-catalyzed N-arylation reactions using bidentate ligands.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a procedure for the N-arylation of 4-chlorotoluene with morpholine using XPhos as the ligand.[3]

Reagents and Equipment:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Anhydrous, degassed toluene

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry 2-necked flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(dba)₂ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the reaction mixture.

  • Heat the resulting mixture at reflux for 6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

General Procedure for Copper-Catalyzed N-Arylation of a Nitrogen Heterocycle

This protocol is a general procedure for the N-arylation of various nitrogen heterocycles with aryl halides using a diamine ligand.[12][14]

Reagents and Equipment:

  • Copper(I) iodide (CuI)

  • Nitrogen heterocycle (e.g., imidazole, pyrazole)

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • trans-1,2-Cyclohexanediamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dioxane or another suitable solvent

  • Resealable Schlenk tube

  • Magnetic stirrer and oil bath

Procedure:

  • To a resealable Schlenk tube, add CuI (5-10 mol%), the nitrogen heterocycle (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the tube with a septum, evacuate, and backfill with argon (repeat this cycle three times).

  • Under a stream of argon, add the aryl halide (1.2 equiv.), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., dioxane).

  • Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 110 °C).

  • Stir the reaction mixture for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite or silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated heterocycle.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation, highlighting the role of the bidentate ligand.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Amination with Bidentate Phosphine Ligand Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_adduct Ligand Exchange (HNR¹R²) Amido_complex L₂Pd(II)(Ar)(NR¹R²) Amine_adduct->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle cluster_1 Ullmann Condensation with Bidentate Diamine Ligand CuI_L L₂Cu(I)X CuI_Nuc L₂Cu(I)(Nuc) CuI_L->CuI_Nuc Ligand Exchange (+ Nuc⁻, - X⁻) CuIII_complex L₂Cu(III)(Ar)(Nuc)(X) CuI_Nuc->CuIII_complex Oxidative Addition (Ar-X) CuIII_complex->CuI_L Reductive Elimination (Ar-Nuc)

Caption: Catalytic cycle for the Ullmann N-arylation.

Conclusion

Bidentate ligands have fundamentally reshaped the landscape of N-arylation chemistry. Their ability to stabilize metal centers, modulate reactivity, and control the steric environment has led to the development of highly efficient and versatile catalytic systems for both palladium- and copper-mediated C-N bond formation. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and practical applications of bidentate ligands is essential for the rational design and optimization of synthetic routes to novel and valuable N-arylated compounds. The continued development of novel bidentate ligand architectures promises to further expand the capabilities of N-arylation reactions, enabling the synthesis of increasingly complex molecules under even milder and more sustainable conditions.

References

A Comprehensive Technical Guide to the Discovery and Application of BFMO as a Coupling Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acronym "BFMO" has emerged in distinct yet significant contexts within the scientific community, leading to potential ambiguity. This whitepaper aims to provide a comprehensive technical guide to the discovery and application of this compound in its two primary interpretations: as a novel coupling ligand in organic synthesis and as a subject of ligand-coupling studies in enzymology. By addressing both facets, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering clarity and detailed methodologies for further exploration.

The first section will delve into N,N'-Bis(furan-2-ylmethyl)oxalamide, a recently discovered bidentate ligand for copper-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The second section will explore Bacterial Flavin-Containing Monooxygenase, an enzyme of significant interest for biocatalysis and mechanistic studies, where understanding ligand coupling is paramount.

Part 1: N,N'-Bis(furan-2-ylmethyl)oxalamide (this compound) in Copper-Catalyzed Cross-Coupling Reactions

The development of efficient and versatile ligands is a driving force in the advancement of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. In this context, N,N'-Bis(furan-2-ylmethyl)oxalamide (this compound) has been identified as an inexpensive and highly effective bidentate ligand for promoting copper-catalyzed N-arylation reactions.[1][2]

Discovery and Significance

This compound was introduced as a valuable ligand for copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] Its significance lies in its ability to facilitate the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low catalyst loadings and temperatures.[1] This discovery has provided a cost-effective and practical alternative to more complex and expensive ligand systems.

Mechanism of Action

In copper-catalyzed N-arylation reactions, this compound acts as a bidentate ligand, coordinating with the copper catalyst. This coordination stabilizes the catalytic species and facilitates the key steps of the catalytic cycle, which generally involves oxidative addition, ligand exchange, and reductive elimination. The precise mechanism allows for the efficient formation of carbon-nitrogen bonds.

Cu(I) Catalyst Cu(I) Catalyst Active Cu(I)-BFMO Complex Active Cu(I)-BFMO Complex Cu(I) Catalyst->Active Cu(I)-BFMO Complex + this compound This compound Ligand This compound Ligand Aryl Halide (Ar-X) Aryl Halide (Ar-X) Amine (R2NH) Amine (R2NH) Oxidative Addition Intermediate Oxidative Addition Intermediate Active Cu(I)-BFMO Complex->Oxidative Addition Intermediate + Ar-X Amine Coordination Amine Coordination Oxidative Addition Intermediate->Amine Coordination + R2NH, Base Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Active Cu(I)-BFMO Complex Regeneration N-arylated Product (Ar-NR2) N-arylated Product (Ar-NR2) Reductive Elimination->N-arylated Product (Ar-NR2) Base Base

Caption: General catalytic cycle for Cu-catalyzed N-arylation with this compound.

Quantitative Data: Substrate Scope and Yields

The effectiveness of the CuI/BFMO catalytic system has been demonstrated across a variety of substrates. The following table summarizes the yields obtained for the N-arylation of different amines with various aryl bromides.

Aryl BromideAmineProduct Yield (%)
4-BromotolueneAniline95
4-BromoanisoleAniline92
1-Bromo-4-fluorobenzeneAniline88
4-BromotolueneMorpholine98
4-BromoanisoleMorpholine96
1-Bromo-4-fluorobenzeneMorpholine94
4-BromotolueneDibenzylamine85
1-Bromo-4-nitrobenzenePiperazine (mono-arylation)90

Data synthesized from the findings in Bhunia et al., J. Org. Chem. 2017, 82, 23, 12603–12612.[1][2]

Experimental Protocols

1. Synthesis of this compound Ligand

N,N'-Bis(furan-2-ylmethyl)oxalamide can be synthesized through the reaction of furfurylamine with diethyl oxalate.

  • Materials: Furfurylamine, diethyl oxalate, ethanol.

  • Procedure:

    • To a solution of furfurylamine (2.0 equivalents) in ethanol, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a white solid.

cluster_reactants Reactants cluster_process Process cluster_product Product Furfurylamine Furfurylamine Mixing in Ethanol Mixing in Ethanol Furfurylamine->Mixing in Ethanol Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Mixing in Ethanol Stirring (24h) Stirring (24h) Mixing in Ethanol->Stirring (24h) Filtration Filtration Stirring (24h)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound Ligand This compound Ligand Drying->this compound Ligand E-FAD_ox E-FAD(ox) E-FAD_red-NADP+ E-FAD(red)-NADP+ E-FAD_ox->E-FAD_red-NADP+ + NADPH - NADP+ E-FAD-OOH-NADP+ E-FAD-OOH-NADP+ E-FAD_red-NADP+->E-FAD-OOH-NADP+ + O2 E-FAD_ox-Product E-FAD(ox)-Product E-FAD-OOH-NADP+->E-FAD_ox-Product + Substrate - H2O E-FAD_ox-Product->E-FAD_ox - Product Protein-Ligand Complex Structure Protein-Ligand Complex Structure System Fragmentation System Fragmentation Protein-Ligand Complex Structure->System Fragmentation Fragment SCF Calculations Fragment SCF Calculations System Fragmentation->Fragment SCF Calculations Fragment-Pair SCF Calculations Fragment-Pair SCF Calculations Fragment SCF Calculations->Fragment-Pair SCF Calculations Total Energy and Interaction Energies Total Energy and Interaction Energies Fragment-Pair SCF Calculations->Total Energy and Interaction Energies Pair Interaction Energy Decomposition Analysis (PIEDA) Pair Interaction Energy Decomposition Analysis (PIEDA) Total Energy and Interaction Energies->Pair Interaction Energy Decomposition Analysis (PIEDA)

References

theoretical studies of BFMO-copper complex

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of Copper Complexes with Organic Ligands

Introduction

Theoretical and computational studies have become indispensable tools in the field of coordination chemistry, providing profound insights into the electronic structure, bonding, reactivity, and spectroscopic properties of metal complexes. For copper complexes, which play crucial roles in catalysis, materials science, and biological systems, theoretical investigations, particularly those employing Density Functional Theory (DFT), are pivotal.[1][2][3] These studies allow researchers to predict molecular geometries, understand reaction mechanisms, and interpret experimental data with a level of detail that is often inaccessible through experimental techniques alone.[3][4] This guide provides a comprehensive overview of the theoretical approaches used to study copper complexes, with a focus on computational methodologies, data interpretation, and the synergy between theoretical predictions and experimental validation. While the specific ligand "BFMO" was not identified in a broad literature search, this guide will focus on general theoretical principles and experimental protocols applicable to a wide range of copper complexes with organic ligands, using examples from recent research.

Computational Methodologies

The foundation of modern theoretical studies on copper complexes lies in quantum mechanical calculations. Density Functional Theory (DFT) is the most widely used method due to its favorable balance of computational cost and accuracy.[1][2]

Key Computational Details:

  • Functionals: The choice of the exchange-correlation functional is critical for obtaining reliable results. Hybrid functionals, which mix a portion of the exact Hartree-Fock exchange with a DFT exchange-correlation functional, are very popular. Commonly used functionals for copper complexes include:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A workhorse functional that often provides good geometric and electronic structure predictions for transition metal complexes.[1][4]

    • M06 (Minnesota 06): A meta-hybrid GGA functional that can provide improved accuracy for non-covalent interactions and thermochemistry.[2][5]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. For copper complexes, a combination of basis sets is often employed:

    • For the Copper Atom: Effective Core Potentials (ECPs) like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are frequently used to account for relativistic effects of the heavy copper atom and to reduce computational cost.[2][5]

    • For Ligand Atoms (C, H, N, O, etc.): Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used, which include polarization and diffuse functions to accurately describe the electron distribution.[1][6]

  • Solvent Effects: To model the behavior of complexes in solution, continuum solvent models like the Polarizable Continuum Model (PCM) or the COSMO (Conductor-like Screening Model) are often applied.[2][4][5] These models approximate the solvent as a continuous dielectric medium.

  • Software: The majority of these calculations are performed using specialized quantum chemistry software packages, with Gaussian being one of the most frequently cited programs.[1]

Data Presentation: Theoretical and Experimental Parameters

Theoretical studies generate a wealth of quantitative data that can be compared with experimental results. Below are tables summarizing key parameters.

Table 1: Calculated Molecular Properties of a Representative Copper(II) Complex

ParameterValueMethod/Basis SetReference
Total Energy (a.u.)-5100.213B3LYP/6-31G(d)[1]
HOMO Energy (eV)-6.2M06/LANL2DZ+DZVP[5]
LUMO Energy (eV)-2.5M06/LANL2DZ+DZVP[5]
HOMO-LUMO Gap (eV)3.7M06/LANL2DZ+DZVP[5]
Dipole Moment (Debye)8.5B3LYP/6-31G(d)[1]
Gibbs Free Energy of Formation (kcal/mol)-25.6M05(SMD)/6-311+G(d,p)[6]

Table 2: Comparison of Calculated and Experimental Bond Lengths (Å)

BondCalculated (Å)Experimental (X-ray) (Å)Method/Basis SetReference
Cu-N12.011.99DFT/B3LYP/6-31G(d,p)/LANL2DZ[7]
Cu-N22.052.03DFT/B3LYP/6-31G(d,p)/LANL2DZ[7]
Cu-O11.951.93DFT/B3LYP/6-31G(d,p)/LANL2DZ[7]
Cu-O21.981.96DFT/B3LYP/6-31G(d,p)/LANL2DZ[7]

Table 3: Calculated Thermodynamic Parameters for Complexation Reactions

ReactionΔG (kcal/mol)ΔH (kcal/mol)Nature of ReactionMethod/Basis SetReference
Cu(II) + Ligand ⇌ [Cu(Ligand)]NegativeNegativeSpontaneous & ExothermicB3LYP/6-31G(d)[1]

Experimental Protocols

Theoretical studies are most powerful when conducted in concert with experimental work. Below are detailed methodologies for the synthesis and characterization of copper complexes.

Synthesis of a Representative Copper(II) Complex

This protocol is a generalized procedure based on common methods reported in the literature.[8][9][10]

  • Ligand Synthesis: If the organic ligand is not commercially available, it is synthesized first, often through condensation reactions. The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.

  • Complexation Reaction:

    • Dissolve the organic ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) (20 mL).

    • In a separate flask, dissolve a copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, Cu(ClO₄)₂) (1 mmol) in the same solvent (10 mL).

    • Slowly add the copper salt solution to the ligand solution with constant stirring.

    • The reaction mixture may be heated to reflux for several hours to ensure complete reaction.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.

    • If no precipitate forms, the solvent volume is reduced under vacuum until crystals begin to form. The resulting solid is then collected as described above.

    • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by vapor diffusion.[10]

Characterization Techniques
  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the complex.[9]

  • Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the copper ion. A shift in the vibrational frequencies of functional groups (e.g., C=N, C=O, N-H) upon complexation provides evidence of bonding.

  • UV-Visible (UV-Vis) Spectroscopy: Gives information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions are characteristic features.[9]

  • X-ray Crystallography: Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the copper center.[9][10]

  • Cyclic Voltammetry (CV): An electrochemical technique used to study the redox properties of the copper complex, such as the Cu(II)/Cu(I) redox potential.[8]

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization ligand Ligand Preparation reaction Complexation Reaction ligand->reaction cu_salt Copper(II) Salt Solution cu_salt->reaction isolation Isolation & Purification reaction->isolation elemental Elemental Analysis isolation->elemental ir IR Spectroscopy isolation->ir uv_vis UV-Vis Spectroscopy isolation->uv_vis xrd X-ray Crystallography isolation->xrd cv Cyclic Voltammetry isolation->cv

A typical experimental workflow for copper complex synthesis.
Relationship between Theoretical and Experimental Studies

G Synergy of Theory and Experiment cluster_exp Experimental Work cluster_theory Theoretical Work synthesis Synthesis & Characterization exp_data Experimental Data (Spectra, Structure, Reactivity) synthesis->exp_data model Molecular Modeling (DFT Calculations) exp_data->model Propose Structure calc_data Calculated Properties (Energies, Geometry, Spectra) model->calc_data calc_data->exp_data Validate & Interpret new_design Design of New Complexes calc_data->new_design Predict Properties new_design->synthesis Synthesize

The iterative cycle between theory and experiment.
Illustrative Biological Signaling Pathway: DNA Interaction

Many copper complexes are investigated for their potential as anticancer agents, often involving interaction with DNA.[7][8][11][12][13]

G Mechanism of DNA Interaction cluster_interaction Interaction Modes cu_complex Copper(II) Complex intercalation Intercalation cu_complex->intercalation groove_binding Groove Binding cu_complex->groove_binding electrostatic Electrostatic Interaction cu_complex->electrostatic dna Cellular DNA dna_damage DNA Damage dna->dna_damage Structural Distortion intercalation->dna groove_binding->dna electrostatic->dna replication_inhibition DNA Replication Inhibition dna_damage->replication_inhibition Inhibits apoptosis Apoptosis (Cell Death) replication_inhibition->apoptosis Leads to

Potential pathways of copper complex-DNA interaction.

References

Methodological & Application

BFMO Protocol for Ullmann Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly advanced through the development of sophisticated catalyst systems.[1] Traditional methods often required harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper.[2] The introduction of ligand-accelerated catalysis has enabled milder and more efficient transformations.[3] This document provides detailed application notes and protocols for the use of N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a highly effective bidentate ligand in copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] The this compound ligand, part of the oxalic diamide class of ligands developed by Ma and co-workers, promotes the coupling of a wide range of (hetero)aryl bromides under relatively low temperatures with low catalyst loadings, making it a valuable tool in organic synthesis and drug development.[1][4]

Data Presentation

The CuI/BFMO catalytic system demonstrates broad applicability for the N-arylation of various anilines and cyclic secondary amines with a diverse scope of (hetero)aryl bromides. The following tables summarize the quantitative data for these reactions, highlighting the efficiency and versatility of the protocol.

Table 1: CuI/BFMO-Catalyzed N-Arylation of Anilines with Aryl Bromides [1]

EntryAryl BromideAnilineProductYield (%)
14-BromotolueneAniline4-Methyl-N-phenylaniline95
24-BromoanisoleAniline4-Methoxy-N-phenylaniline96
34-BromobenzonitrileAniline4-(Phenylamino)benzonitrile92
41-Bromo-4-(trifluoromethyl)benzeneAnilineN-Phenyl-4-(trifluoromethyl)aniline91
54-Bromotoluene4-Methoxyaniline4-Methoxy-N-(p-tolyl)aniline98
64-Bromotoluene4-Chloroaniline4-Chloro-N-(p-tolyl)aniline93
72-BromotolueneAniline2-Methyl-N-phenylaniline85
82-Bromo-1,3-dimethylbenzeneAnilineN-(2,6-Dimethylphenyl)aniline78

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (0.05 mmol), this compound (0.05 mmol), K₃PO₄ (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Table 2: CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides [1]

EntryAryl BromideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-Tolyl)morpholine94
24-BromoanisoleMorpholine4-(4-Methoxyphenyl)morpholine95
34-BromobenzonitrileMorpholine4-Morpholinobenzonitrile91
41-Bromo-4-(trifluoromethyl)benzeneMorpholine4-(4-(Trifluoromethyl)phenyl)morpholine90
54-BromotoluenePiperidine1-(p-Tolyl)piperidine92
64-BromotoluenePyrrolidine1-(p-Tolyl)pyrrolidine93
72-BromopyridineMorpholine4-(Pyridin-2-yl)morpholine88
83-BromopyridineMorpholine4-(Pyridin-3-yl)morpholine85

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (0.05 mmol), this compound (0.05 mmol), K₃PO₄ (2.0 mmol), EtOH (2.0 mL), 80 °C, 24 h.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound ligand and the general procedure for the CuI/BFMO-catalyzed N-arylation reaction.

Synthesis of N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

Materials:

  • Oxalyl chloride

  • Furan-2-ylmethanamine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of furan-2-ylmethanamine (2.0 equiv) and Et₃N (2.2 equiv) in CH₂Cl₂ at 0 °C, add oxalyl chloride (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford this compound as a white solid.

General Procedure for CuI/BFMO-Catalyzed N-Arylation

Materials:

  • Aryl bromide

  • Aniline or cyclic secondary amine

  • Copper(I) iodide (CuI)

  • N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

  • Potassium phosphate (K₃PO₄)

  • Ethanol (EtOH)

  • Schlenk tube or other suitable reaction vessel

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol, 5 mol%), this compound (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the aniline or cyclic secondary amine (1.2 mmol) and ethanol (2.0 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Visualizations

The following diagrams illustrate the experimental workflow for the CuI/BFMO-catalyzed N-arylation and a proposed catalytic cycle for the Ullmann condensation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Aryl Bromide, CuI, this compound, K₃PO₄ to Schlenk Tube inert Evacuate and Backfill with Ar/N₂ (3x) reagents->inert addition Add Amine and EtOH inert->addition heating Heat at 80 °C for 24 h addition->heating quench Cool and Dilute with Ethyl Acetate heating->quench filtration Filter through Celite quench->filtration concentration Concentrate in vacuo filtration->concentration purification Flash Column Chromatography concentration->purification product N-Arylated Product purification->product

Caption: Experimental workflow for the CuI/BFMO-catalyzed N-arylation.

catalytic_cycle cu_i Cu(I)L cu_amide [Ar'NH-Cu(I)L] cu_i->cu_amide + Ar'NH₂ - Base-H⁺ cu_iii [Ar-Cu(III)(NHAr')L] cu_amide->cu_iii Oxidative Addition + Ar-X cu_iii->cu_i Reductive Elimination product Ar-NHAr' cu_iii->product reagents_in Ar'NH₂ reagents_out Base-H⁺ aryl_halide Ar-X

Caption: Proposed catalytic cycle for the Cu(I)/Cu(III) mediated Ullmann condensation.

References

Application Notes and Protocols: BFMO-Promoted Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a highly effective ligand in copper-catalyzed cross-coupling reactions of aryl bromides. This methodology is particularly valuable for the synthesis of N-aryl compounds, which are significant scaffolds in pharmaceuticals and functional materials.

Introduction

The formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. While palladium-catalyzed methods have been extensively developed, there is a growing interest in more economical and sustainable copper-catalyzed systems. N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) has emerged as an inexpensive and readily available bidentate ligand that significantly enhances the efficiency of copper-catalyzed N-arylation of anilines and secondary amines with a broad range of (hetero)aryl bromides.[1][2] This system offers mild reaction conditions and low catalyst loadings, making it an attractive option for drug discovery and development.[1][2]

Advantages of the CuI/BFMO System
  • Cost-Effective: Utilizes an inexpensive copper catalyst and a readily available ligand.[1][2]

  • Broad Substrate Scope: Effective for the coupling of various (hetero)aryl bromides with (hetero)aryl amines and cyclic secondary amines.[1][2]

  • Mild Reaction Conditions: Operates at relatively low temperatures.[1]

  • Low Catalyst Loadings: Achieves high yields with catalyst loadings as low as 0.5-5 mol %.[1][2]

  • High Selectivity: Demonstrates high selectivity in specific applications, such as the direct monoarylation of piperazine.[1]

Data Presentation: Performance of the CuI/BFMO System

The following table summarizes the performance of the CuI/BFMO catalytic system in the N-arylation of various amines with different aryl bromides. The data highlights the versatility and efficiency of this protocol.

Aryl BromideAmineCatalyst Loading (mol %)Temperature (°C)Yield (%)Reference
4-BromotolueneAniline511095[1]
4-BromoanisoleAniline511092[1]
1-Bromo-4-nitrobenzeneAniline511085[1]
2-BromopyridineAniline511088[1]
4-BromotolueneMorpholine29096[1]
4-BromoanisoleMorpholine29094[1]
1-Bromo-4-fluorobenzenePiperazine511082 (mono)[1]
3-BromopyridinePiperazine511078 (mono)[1]

Note: Yields are for isolated products.

Experimental Protocols

General Protocol for the CuI/BFMO-Catalyzed N-Arylation of Anilines

This protocol provides a general procedure for the coupling of an aryl bromide with an aniline derivative using the CuI/BFMO catalytic system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline derivative (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol %)

  • N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) (0.05 mmol, 5 mol %)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vial, add CuI (9.5 mg, 0.05 mmol), this compound (13.0 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the vial with a septum and purge with an inert atmosphere for 10-15 minutes.

  • Add the aryl bromide (1.0 mmol) and the aniline derivative (1.2 mmol) to the vial, followed by anhydrous DMF (2 mL) via syringe.

  • Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (2 x 5 mL).

  • Combine the organic filtrates and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

General Protocol for the CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines

This protocol is optimized for the coupling of aryl bromides with cyclic secondary amines like morpholine or piperazine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclic secondary amine (1.5 mmol)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol %)

  • N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) (0.02 mmol, 2 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Dimethyl sulfoxide (DMSO) (2 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vial, combine CuI (3.8 mg, 0.02 mmol), this compound (5.2 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Seal the vial and subject it to three cycles of vacuum and backfilling with an inert gas.

  • Add the aryl bromide (1.0 mmol) and the cyclic secondary amine (1.5 mmol), followed by anhydrous DMSO (2 mL).

  • Heat the reaction mixture at 90 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC/MS, typically 8-16 hours).

  • Upon completion, allow the reaction to cool to ambient temperature.

  • Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • The resulting residue can be purified by silica gel chromatography to yield the pure N-arylated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the CuI/BFMO-catalyzed N-arylation of aryl bromides.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine CuI, this compound, Base, Aryl Bromide, and Amine solvent Add Anhydrous Solvent reagents->solvent inert Purge with Inert Gas solvent->inert heating Heat and Stir inert->heating quench Cool and Quench heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Pure N-Aryl Product purify->product

Caption: General workflow for CuI/BFMO-catalyzed N-arylation.

Proposed Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the copper-catalyzed N-arylation of amines with aryl bromides using the this compound ligand.

catalytic_cycle CuI_L Cu(I)L Amine_Complex [(L)Cu(I)-Amine] CuI_L->Amine_Complex + Amine - Base-H+ Ox_Add [(L)Cu(III)(Ar)(Br)(Amine)] Amine_Complex->Ox_Add + Ar-Br (Oxidative Addition) Red_Elim [(L)Cu(I)(HBr)] Ox_Add->Red_Elim (Reductive Elimination) + Product (Ar-Amine) Red_Elim->CuI_L + Base - Base-HBr

Caption: Proposed catalytic cycle for Cu/BFMO N-arylation.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral heterocyclic amines, specifically lactams, through a chemoenzymatic approach. This method leverages the high selectivity of Baeyer-Villiger monooxygenases (BVMOs) for the initial oxidation of cyclic ketones to lactones, followed by a robust chemical conversion of the lactone to the corresponding lactam. This powerful combination of biocatalysis and traditional organic synthesis offers a valuable route to enantiomerically enriched heterocyclic amines, which are key structural motifs in many pharmaceutical compounds.

Introduction

Baeyer-Villiger monooxygenases are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group.[1] This Baeyer-Villiger oxidation is particularly useful for the asymmetric synthesis of lactones from prochiral or racemic cyclic ketones, often proceeding with high regio- and enantioselectivity under mild, environmentally benign conditions.[2][3] The resulting chiral lactones are versatile intermediates that can be subsequently converted to valuable heterocyclic amines, such as lactams, which are core components of numerous therapeutic agents.

This application note details a two-step process for the synthesis of chiral lactams. The first step is a biocatalytic kinetic resolution of a racemic cyclic ketone using a whole-cell system expressing a cyclohexanone monooxygenase (CHMO). The second step involves the chemical amination of the resulting enantiopure lactone to yield the target lactam.

Data Presentation

The following tables summarize the quantitative data for the BVMO-catalyzed kinetic resolution of various cyclic ketones. These examples highlight the substrate scope and stereoselectivity of these biocatalysts.

Table 1: Biocatalytic Baeyer-Villiger Oxidation of Cyclic Ketones Catalyzed by CHMO from Acinetobacter calcoaceticus [4][5]

Substrate (Cyclic Ketone)Product (Lactone)Conversion (%)Enantiomeric Excess (ee, %) of LactoneEnantiomeric Excess (ee, %) of Unreacted Ketone
rac-Bicyclo[3.2.0]hept-2-en-6-one(-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one48>98>98
rac-2-Methylcyclohexanone(S)-6-Methyl-oxepan-2-one---
rac-2-Phenylcyclohexanone(S)-6-Phenyl-oxepan-2-one---
rac-cis-Bicyclo[3.2.0]hept-2-en-6-one(1R,5S)-Lactone & (1S,5R)-Lactone-HighHigh
4-Methylcyclohexanone4-Methyl-oxepan-2-one-Moderate-

Data presented is representative of typical results and may vary based on specific reaction conditions.

Signaling Pathways and Experimental Workflows

To visualize the key processes in this chemoenzymatic synthesis, the following diagrams illustrate the enzymatic catalytic cycle, the overall experimental workflow, and the chemical conversion of the lactone to the lactam.

bvo_mechanism cluster_enzyme BVMO Catalytic Cycle E_FAD E-FAD(ox) E_FADH2 E-FADH2(red) E_FAD->E_FADH2 NAD(P)H -> NAD(P)+ E_FAD_OOH E-FAD-OOH E_FADH2->E_FAD_OOH O2 Criegee Criegee Intermediate E_FAD_OOH->Criegee Ketone E_FAD_OH E-FAD-OH Criegee->E_FAD_OH Lactone E_FAD_OH->E_FAD -H2O

Figure 1: Catalytic cycle of a Baeyer-Villiger monooxygenase (BVMO).

experimental_workflow cluster_workflow Experimental Workflow start Recombinant E. coli expressing CHMO culture Cell Culture and Induction start->culture harvest Cell Harvesting and Preparation culture->harvest biotransformation Whole-Cell Biotransformation (Cyclic Ketone -> Lactone) harvest->biotransformation extraction Product Extraction biotransformation->extraction purification1 Purification of Lactone extraction->purification1 conversion Chemical Conversion (Lactone -> Lactam) purification1->conversion purification2 Purification of Lactam conversion->purification2 analysis Analysis (GC, HPLC, NMR) purification2->analysis

Figure 2: Overall experimental workflow for the chemoenzymatic synthesis.

lactone_to_lactam lactone Lactone intermediate Hydroxy Amide Intermediate lactone->intermediate + Amine amine Amine (R-NH2) lactam Lactam intermediate->lactam Cyclization (-H2O)

Figure 3: Chemical conversion of a lactone to a lactam.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Oxidation of rac-Bicyclo[3.2.0]hept-2-en-6-one

This protocol is adapted from established procedures for whole-cell biotransformations using CHMO.[6]

Materials:

  • Recombinant E. coli BL21(DE3) cells harboring the gene for cyclohexanone monooxygenase (CHMO).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Tris-HCl buffer (50 mM, pH 7.5).

  • D-Glucose.

  • rac-Bicyclo[3.2.0]hept-2-en-6-one.

  • Ethyl acetate.

  • Magnesium sulfate (MgSO₄).

Procedure:

  • Cell Culture and Induction:

    • Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of recombinant E. coli.

    • Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 20°C) for 16-20 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with Tris-HCl buffer.

    • Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of 20.

  • Whole-Cell Biotransformation:

    • To the cell suspension, add D-glucose to a final concentration of 50 mM as a cofactor regeneration source.

    • Add rac-bicyclo[3.2.0]hept-2-en-6-one to a final concentration of 10 mM.

    • Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Extraction and Purification:

    • Once the reaction has reached the desired conversion (typically around 50% for a kinetic resolution), centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting lactone and unreacted ketone by column chromatography on silica gel.

Protocol 2: Chemical Conversion of Lactone to Lactam

This protocol describes a general method for the conversion of a lactone to a lactam using an amine.[7]

Materials:

  • Enantiomerically pure lactone (from Protocol 1).

  • Amine (e.g., benzylamine or ammonia in a suitable solvent).

  • A suitable solvent (e.g., methanol, toluene, or neat).

  • Optional: Lewis acid catalyst (e.g., trimethylaluminum).

  • Optional: Dehydrating agent or conditions for water removal.

Procedure:

  • Reaction Setup:

    • Dissolve the lactone (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the amine (1.1-2 equivalents).

    • Note: For less reactive amines or to improve reaction rates, a catalyst may be added, or the reaction can be performed at elevated temperatures.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

    • Purify the crude lactam by column chromatography or recrystallization.

Conclusion

The chemoenzymatic synthesis of heterocyclic amines, exemplified by the conversion of cyclic ketones to lactams, offers a powerful and sustainable approach for the production of valuable chiral building blocks. The high selectivity of Baeyer-Villiger monooxygenases in the initial biocatalytic step provides access to enantiomerically enriched lactones, which can then be efficiently transformed into the desired lactams through established chemical methods. These detailed protocols and data provide a solid foundation for researchers in drug discovery and development to implement this versatile synthetic strategy.

References

Application Notes and Protocols for BFMO-Liganded Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A significant advancement in this field has been the development of highly efficient and versatile ligands that enhance the catalytic activity of copper. Among these, N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an inexpensive and effective bidentate ligand for promoting copper-catalyzed N-arylation of a variety of amines.[1][2][3]

These application notes provide detailed protocols for the use of the this compound ligand in copper-catalyzed N-arylation reactions, specifically focusing on the coupling of (hetero)aryl bromides with anilines and cyclic secondary amines. The methodologies described herein offer high yields, broad substrate scope, and operational simplicity, making them valuable tools for organic synthesis and drug discovery.

Data Presentation

The following tables summarize the quantitative data for the CuI/BFMO-catalyzed N-arylation of various anilines and cyclic secondary amines with different (hetero)aryl bromides. The data is compiled from representative studies and demonstrates the efficiency and versatility of this catalytic system.

Table 1: CuI/BFMO-Catalyzed N-Arylation of Anilines with Aryl Bromides

EntryAryl BromideAnilineProductYield (%)
1BromobenzeneAnilineN-Phenylaniline95
24-BromotolueneAniline4-Methyl-N-phenylaniline92
34-BromoanisoleAniline4-Methoxy-N-phenylaniline89
44-BromobenzonitrileAniline4-(Phenylamino)benzonitrile85
51-BromonaphthaleneAnilineN-(Naphthalen-1-yl)aniline91
62-BromopyridineAnilineN-Phenylpyridin-2-amine78
7Bromobenzene4-Methoxyaniline4-Methoxy-N-phenylaniline93
8Bromobenzene4-Chloroaniline4-Chloro-N-phenylaniline88

Reaction Conditions: Aryl bromide (1.0 mmol), aniline (1.2 mmol), CuI (5 mol %), this compound (10 mol %), K₃PO₄ (2.0 mmol), DMSO (2.0 mL), 120 °C, 24 h.

Table 2: CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines with Aryl Bromides

EntryAryl BromideAmineProductYield (%)
1BromobenzeneMorpholine4-Phenylmorpholine98
24-BromotolueneMorpholine4-(p-Tolyl)morpholine96
34-BromoanisoleMorpholine4-(4-Methoxyphenyl)morpholine94
41-BromonaphthaleneMorpholine4-(Naphthalen-1-yl)morpholine95
5BromobenzenePiperidine1-Phenylpiperidine97
64-BromotoluenePiperidine1-(p-Tolyl)piperidine95
7BromobenzenePyrrolidine1-Phenylpyrrolidine96
8BromobenzeneIndoline1-Phenylindoline92

Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), CuI (1 mol %), this compound (2 mol %), K₃PO₄ (2.0 mmol), DMSO (2.0 mL), 100 °C, 24 h.

Experimental Protocols

The following are detailed protocols for the synthesis of the this compound ligand and its application in copper-catalyzed N-arylation reactions.

Protocol 1: Synthesis of N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound) Ligand

Materials:

  • Furfurylamine

  • Diethyloxalate

  • Ethanol (absolute)

Procedure:

  • To a solution of furfurylamine (2.0 equiv.) in absolute ethanol, add diethyl oxalate (1.0 equiv.) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 12 hours.

  • A white precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure this compound ligand.

Protocol 2: General Procedure for CuI/BFMO-Catalyzed N-Arylation of Anilines

Materials:

  • Aryl bromide

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry Schlenk tube, add aryl bromide (1.0 mmol, 1.0 equiv.), CuI (0.05 mmol, 5 mol %), and this compound (0.10 mmol, 10 mol %).

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (2.0 mL) and the aniline derivative (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C in a preheated oil bath for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.

Protocol 3: General Procedure for CuI/BFMO-Catalyzed N-Arylation of Cyclic Secondary Amines

Materials:

  • Aryl bromide

  • Cyclic secondary amine

  • Copper(I) iodide (CuI)

  • N,N′-Bis(furan-2-ylmethyl)oxalamide (this compound)

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry Schlenk tube, add aryl bromide (1.0 mmol, 1.0 equiv.), CuI (0.01 mmol, 1 mol %), and this compound (0.02 mmol, 2 mol %).

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (2.0 mL) and the cyclic secondary amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C in a preheated oil bath for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated cyclic amine.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the CuI/BFMO-catalyzed N-arylation reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Aryl Bromide, CuI, this compound, and K3PO4 schlenk Add to Schlenk Tube reagents->schlenk evacuate Evacuate and Backfill with Argon schlenk->evacuate add_solvents Add DMSO and Amine evacuate->add_solvents heat Heat at 100-120 °C for 24 hours add_solvents->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure N-Arylated Product purify->product

Caption: General workflow for CuI/BFMO-catalyzed N-arylation.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed N-arylation reaction using an oxalamide ligand like this compound. Mechanistic studies suggest that the catalyst resting state is a Cu(II) bis-oxalamide complex.[4] The cycle is thought to proceed through a Cu(I)/Cu(III) pathway or a Cu(II) mediated process, differing from the traditional Ullmann reaction mechanism.

catalytic_cycle Cu_I_L Cu(I)-BFMO Cu_III_complex [Ar-Cu(III)(this compound)-NR'R'']X Cu_I_L->Cu_III_complex Oxidative Addition (Ar-X) Cu_II_resting [Cu(II)(this compound)2] Cu_I_L->Cu_II_resting Disproportionation Cu_III_complex->Cu_I_L product Ar-NR'R'' Cu_III_complex->product Reductive Elimination amine HNR'R'' amine->Cu_III_complex Coordination & Deprotonation (Base) base Base aryl_halide Ar-X Cu_II_resting->Cu_I_L Comproportionation

Caption: Proposed catalytic cycle for Cu/BFMO N-arylation.

References

Optimizing Ligand Concentration for Enhanced Bioconjugation Yield: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on "BFMO Ligand": The term "this compound" commonly refers to N,N'-Bis(furan-2-ylmethyl)oxalamide, a ligand utilized in copper-catalyzed organic synthesis reactions.[1][2] Based on available scientific literature, this compound is not typically employed in bioconjugation procedures. This document will therefore focus on the principles of optimizing ligand concentration in a common bioconjugation context, using the widely applied N-hydroxysuccinimide (NHS)-ester-mediated amine coupling as a representative example. The principles and protocols outlined here are broadly applicable to a variety of bioconjugation reactions.

Introduction to Bioconjugation and the Importance of Ligand Concentration

Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, such as a protein or antibody.[3] This technique is fundamental in the development of therapeutics, diagnostics, and research reagents, including antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes.

The efficiency and yield of a bioconjugation reaction are critically dependent on a number of factors, including the concentration of the labeling reagent (ligand).[4] An insufficient amount of ligand will result in a low yield of the desired conjugate, while an excessive concentration can lead to undesirable side reactions, such as polysubstitution or modification of non-target residues, which may compromise the bioactivity of the resulting conjugate. Therefore, determining the optimal ligand concentration is a crucial step in developing a robust and reproducible bioconjugation protocol.

Principles of NHS-Ester Mediated Amine Coupling

NHS esters are one of the most common classes of reagents for labeling proteins and other biomolecules.[5] They react with primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[3][5]

The general reaction scheme is as follows:

G cluster_0 NHS-Ester Ligand cluster_1 Protein with Primary Amine cluster_2 Conjugated Protein cluster_3 Byproduct NHS_Ester R-C(=O)O-N(C=O)2 Conjugated_Protein Protein-NH-C(=O)-R NHS_Ester->Conjugated_Protein + Protein_Amine Protein-NH2 Protein_Amine->Conjugated_Protein pH 7-9 NHS_Byproduct N-Hydroxysuccinimide Conjugated_Protein->NHS_Byproduct +

Caption: NHS-ester mediated amine coupling reaction.

Factors Influencing Optimal Ligand Concentration

Several factors can influence the optimal molar ratio of ligand to biomolecule for achieving the desired degree of labeling and yield:

  • Number of Reactive Sites: The number of accessible primary amines on the protein surface will dictate the amount of ligand required.

  • Protein Concentration: More dilute protein solutions may require a higher molar excess of the ligand to achieve the same level of conjugation.[6]

  • Reaction Buffer: The pH of the reaction buffer is critical. The reaction of NHS esters with amines is most efficient at a pH between 7 and 9.[7][8] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target biomolecule for the ligand.[6][8]

  • Reaction Time and Temperature: These parameters can be adjusted to modulate the reaction rate. Typical reactions are carried out at room temperature for 30-60 minutes or on ice for 2 hours.[6][8]

  • Stability of the Ligand: NHS esters can hydrolyze in aqueous solutions. Therefore, stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the reaction mixture immediately.[6][8]

Experimental Protocol: Determining Optimal Ligand Concentration

The following protocol describes a general method for determining the optimal molar excess of an NHS-ester ligand for protein conjugation.

Materials and Reagents
  • Protein to be labeled (e.g., IgG antibody)

  • NHS-ester ligand (e.g., NHS-PEG-Biotin)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes for purification

Experimental Workflow

G A Prepare Protein Solution (e.g., 1-10 mg/mL in Reaction Buffer) C Set up a Series of Reactions with Varying Molar Excess of Ligand A->C B Prepare Fresh Ligand Stock Solution (e.g., 10 mM in DMSO) B->C D Incubate Reactions (e.g., 1 hour at Room Temperature) C->D E Quench Reactions (Add Quenching Buffer) D->E F Purify Conjugates (Desalting Column or Dialysis) E->F G Analyze Conjugates (e.g., SDS-PAGE, Mass Spectrometry, Functional Assay) F->G H Determine Optimal Ligand Concentration G->H

Caption: Workflow for optimizing ligand concentration.

Detailed Protocol
  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Ligand Stock Solution: Immediately before use, dissolve the NHS-ester ligand in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

  • Set up Reactions: In separate microcentrifuge tubes, add the protein solution. Then, add varying amounts of the ligand stock solution to achieve a range of molar excesses (e.g., 5x, 10x, 20x, 40x, 80x molar excess of ligand over protein). Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[8]

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.[6][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

  • Purification: Remove excess, unreacted ligand and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis: Analyze the purified conjugates to determine the degree of labeling and to assess the impact on protein integrity and function.

    • SDS-PAGE: To visualize the conjugation and check for aggregation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise number of ligands attached per protein molecule.

    • Functional Assay: To ensure the biological activity of the protein is retained after conjugation.

Data Presentation and Interpretation

The results of the optimization experiment can be summarized in a table to facilitate the identification of the optimal ligand concentration.

Molar Excess of LigandDegree of Labeling (Ligand/Protein)Yield (%)Biological Activity (% of Unlabeled)Observations (e.g., Aggregation)
5x1.28598No aggregation
10x2.59295No aggregation
20x4.19590Slight increase in high molecular weight species
40x6.89375Noticeable aggregation
80x8.58850Significant aggregation

Based on the hypothetical data above, a 20-fold molar excess of the ligand would be considered optimal, as it provides a high degree of labeling and yield with minimal impact on biological activity and protein aggregation.

Conclusion

The systematic optimization of ligand concentration is a critical step in developing a successful bioconjugation protocol. By performing a titration experiment and carefully analyzing the resulting conjugates, researchers can identify the optimal reaction conditions that lead to a high yield of a functional and well-defined bioconjugate. The principles and protocols described herein for NHS-ester mediated amine coupling provide a solid foundation for optimizing a wide range of bioconjugation reactions.

References

Application Notes and Protocols for Solvent Selection in Baeyer-Villiger Monooxygenase (BFMO) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Baeyer-Villiger Monooxygenases (BVMOs)

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation, a reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones.[1] This biocatalytic transformation is of significant interest in synthetic organic chemistry due to its often high regio- and enantioselectivity, operating under mild and environmentally benign conditions.[2][3] However, the practical application of BVMOs can be limited by factors such as enzyme stability, substrate and product inhibition, and the poor aqueous solubility of many substrates.[2][4] Careful selection of the reaction solvent is a critical step in overcoming these challenges and optimizing the performance of BVMO-catalyzed reactions.

The Role of Solvents in BFMO-Catalyzed Reactions

The choice of solvent system significantly impacts the activity, stability, and selectivity of BVMOs. The ideal solvent should:

  • Solubilize Substrates and Products: Many substrates for BVMOs are hydrophobic and have low solubility in aqueous buffers, which can limit reaction rates.

  • Maintain Enzyme Stability and Activity: The solvent must not denature the enzyme or significantly inhibit its catalytic activity.

  • Facilitate Product Recovery: The solvent system should allow for straightforward separation of the product from the biocatalyst and other reaction components.

  • Be Environmentally Benign: In line with the principles of green chemistry, the use of non-toxic and biodegradable solvents is preferred.

This document provides a guide to selecting appropriate solvent systems for BVMO-catalyzed reactions, including aqueous systems with organic co-solvents, biphasic systems, ionic liquids, and deep eutectic solvents.

Data Presentation: Quantitative Effects of Solvents on BVMOs

The following tables summarize quantitative data on the effects of various solvents on the stability and activity of two well-characterized BVMOs: Phenylacetone Monooxygenase (PAMO) and Cyclohexanone Monooxygenase (CHMO).

Table 1: Stability of PAMO and CHMO in Water-Miscible Organic Solvents [5]

Organic SolventPAMO C₅₀ (% v/v)¹CHMO C₅₀ (% v/v)¹Destabilizing Order (for PAMO)
Methanol557Methanol <
Ethanol45<5Ethanol <
1,4-Dioxane30<51,4-Dioxane <
Acetonitrile25<5Acetonitrile <
Trifluoroethanol16<5Trifluoroethanol

¹ C₅₀ is the concentration of the organic solvent at which the enzyme loses 50% of its initial activity after a defined incubation period.

Table 2: Effect of Methanol on the Activity of PAMO and CHMO [3][5]

EnzymeOptimal Methanol Concentration (% v/v)Fold Increase in Activity
PAMO20Up to 5-fold
CHMO21.2-fold

Table 3: Comparison of Solvent Systems for BVMO-Catalyzed Oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one [2]

Solvent SystemBiocatalystSubstrate Conc.Conversion (%)Product(s)Enantiomeric Excess (%)
Aqueous BufferWT-PAMO (whole-cell)Low43(-)-2-oxabicyclo[3.3.0]oct-6-en-3-one & (+)-3-oxabicyclo[3.3.0]oct-6-en-2-oneModerate
Aqueous-Cyclohexane Biphasic SystemPAMO mutant (isolated)Up to 1 g/L>95(-)-2-oxabicyclo[3.3.0]oct-6-en-3-one & (+)-3-oxabicyclo[3.3.0]oct-6-en-2-one>99

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell BVMO-Catalyzed Oxidation of a Cyclic Ketone

This protocol describes a general method for the biotransformation of a cyclic ketone using E. coli cells expressing a BVMO.

1. Materials:

  • E. coli cells expressing the desired BVMO (e.g., CHMO or PAMO).

  • Luria-Bertani (LB) medium or other suitable growth medium.

  • Inducer (e.g., IPTG).

  • Phosphate buffer (e.g., 50 mM, pH 7.5-8.5).

  • Glucose or other carbon source for cofactor regeneration.

  • Cyclic ketone substrate.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Shaking incubator.

  • Centrifuge.

2. Procedure:

  • Cell Culture and Induction:

    • Inoculate a starter culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce the expression of the BVMO by adding the inducer (e.g., 0.1-1 mM IPTG) and continue to incubate at a lower temperature (e.g., 20-25°C) for several hours or overnight.

  • Bioconversion:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

    • Add the carbon source (e.g., glucose, 1-2% w/v) to the cell suspension to facilitate NADPH regeneration.

    • Add the cyclic ketone substrate (e.g., 1-10 mM final concentration). The substrate can be added directly or as a solution in a water-miscible solvent like DMSO or ethanol (final solvent concentration should be kept low, typically <1-5%).

    • Incubate the reaction mixture in a shaking incubator at a suitable temperature (e.g., 25-30°C) for 24-48 hours. Monitor the reaction progress by techniques such as GC or HPLC.

  • Product Extraction and Analysis:

    • After the reaction, centrifuge the mixture to pellet the cells.

    • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the product by GC or HPLC for conversion and enantiomeric excess determination.

Protocol 2: General Procedure for Isolated BVMO-Catalyzed Oxidation with an NADPH Regeneration System

This protocol is suitable for reactions using a purified or partially purified BVMO enzyme.

1. Materials:

  • Isolated BVMO enzyme.

  • Tris-HCl or phosphate buffer (e.g., 50 mM, pH 7.5-9.0).

  • Ketone substrate.

  • NADPH.

  • Enzyme for cofactor regeneration (e.g., glucose-6-phosphate dehydrogenase, G6PDH).

  • Substrate for the regeneration system (e.g., glucose-6-phosphate, G6P).

  • Organic co-solvent (optional, e.g., methanol or DMSO).

  • Reaction vessel (e.g., glass vial or microplate).

  • Thermostatted shaker or water bath.

2. Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a reaction mixture containing the buffer, the BVMO enzyme (a predetermined amount based on activity), and the NADPH regeneration system components (e.g., 1-2 U/mL G6PDH and 5-10 mM G6P).

    • Add NADPH to a final concentration of 0.1-1 mM.

    • If an organic co-solvent is used to dissolve the substrate, add it to the reaction mixture at this stage, ensuring the final concentration is below the tolerance level of the enzyme (see Table 1).

  • Reaction Initiation and Monitoring:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 25-37°C) for a few minutes.

    • Initiate the reaction by adding the ketone substrate (e.g., 1-10 mM final concentration).

    • Incubate the reaction with gentle shaking.

    • Monitor the reaction progress by following the consumption of NADPH spectrophotometrically at 340 nm or by analyzing aliquots of the reaction mixture by GC or HPLC.[6]

  • Work-up and Analysis:

    • Stop the reaction by adding a quenching agent, such as a water-immiscible organic solvent (e.g., ethyl acetate) or by protein precipitation with acetonitrile or methanol.

    • Extract the product as described in Protocol 1.

    • Analyze the product for conversion and enantiomeric excess.

Visualization of Workflows and Mechanisms

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow A Define Reaction: Substrate, Product, BVMO B Initial Screening: Aqueous Buffer A->B C Acceptable Performance? B->C D Reaction Optimized C->D Yes E Problem Identification: Low Solubility, Inhibition, Low Stability C->E No F Option 1: Organic Co-solvent E->F G Option 2: Biphasic System E->G H Option 3: Ionic Liquid / DES E->H I Screen Co-solvents (e.g., MeOH, DMSO) F->I J Screen Organic Phases (e.g., Hexane, Toluene) G->J K Screen ILs / DES Compositions H->K L Evaluate Performance: Yield, ee, Stability I->L J->L K->L L->D Optimized L->E Suboptimal, Re-evaluate

Caption: A logical workflow for selecting an optimal solvent system for a this compound-catalyzed reaction.

General Catalytic Cycle of a Baeyer-Villiger Monooxygenase

BFMO_Catalytic_Cycle E_FAD E-FAD (ox) E_FADH2 E-FADH₂ (red) E_FAD->E_FADH2 NADPH -> NADP⁺ E_FADHOOH E-FAD-OOH (Peroxyflavin) E_FADH2->E_FADHOOH + O₂ Criegee Criegee Intermediate E_FADHOOH->Criegee + Ketone E_FADOH E-FAD-OH (Hydroxyflavin) Criegee->E_FADOH -> Lactone E_FADOH->E_FAD -> H₂O NADPH NADPH NADPH->E_FAD NADP NADP⁺ H2O H₂O O2 O₂ O2->E_FADH2 Ketone Ketone (Substrate) Ketone->E_FADHOOH Lactone Lactone (Product) Lactone->Criegee H2O->E_FADOH

Caption: The general catalytic cycle of a Baeyer-Villiger monooxygenase, highlighting the key intermediates.

Conclusion

The selection of an appropriate solvent system is paramount for the successful implementation of BVMOs in synthetic applications. While aqueous buffers are the most straightforward starting point, the use of organic co-solvents, biphasic systems, ionic liquids, or deep eutectic solvents can dramatically improve reaction outcomes, particularly for challenging substrates. The protocols and data presented here provide a foundation for researchers to systematically explore and optimize solvent conditions for their specific BVMO-catalyzed reactions, ultimately unlocking the full synthetic potential of these powerful biocatalysts.

References

Troubleshooting & Optimization

BFMO ligand degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BFMO (N,N'-Bis(furan-2-ylmethyl)oxalamide) ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving the this compound ligand.

Frequently Asked Questions (FAQs)

Q1: What is the this compound ligand and what is its primary application?

A1: this compound, or N,N'-Bis(furan-2-ylmethyl)oxalamide, is a bidentate ligand used to promote copper-catalyzed cross-coupling reactions, such as N-arylation. It is valued for its efficiency at relatively low catalyst loadings and temperatures.

Q2: What are the main stability concerns for the this compound ligand?

A2: The primary stability concerns for the this compound ligand stem from its two key structural features: the furan rings and the central oxalamide linkage.

  • Furan Rings: Furan rings are known to be unstable under acidic conditions, which can lead to acid-catalyzed hydrolysis and ring-opening.[1][2] This can result in the formation of polymeric materials or other degradation byproducts.[1]

  • Oxalamide Linkage: As an amide, the oxalamide bridge can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[3][4][5][6]

Q3: How should I properly store the this compound ligand?

A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and light.[7][8] Long-term storage in a glovebox or in a sealed ampoule is recommended.[7][8]

Q4: Is the this compound ligand sensitive to air?

A4: While the provided data sheet describes this compound as stable, its use in copper(I)-catalyzed reactions necessitates careful handling to prevent the oxidation of the active catalytic species. Therefore, it is best practice to handle this compound and the entire reaction setup under an inert atmosphere.[9][10][11]

Q5: What solvents are recommended for use with this compound?

A5: Polar aprotic solvents such as DMF (dimethylformamide) have been shown to have a stabilizing effect on furan-containing compounds and are often used in copper-catalyzed coupling reactions.[1][12] However, always ensure your solvent is anhydrous and degassed before use.

Troubleshooting Guide

This guide addresses common problems you might encounter in your experiments using the this compound ligand.

Problem Potential Cause Suggested Solution
Low or no product yield in my copper-catalyzed reaction. 1. This compound Ligand Degradation: The ligand may have degraded due to improper storage or harsh reaction conditions (e.g., strong acidity).1a. Verify Ligand Integrity: Use fresh, properly stored this compound. Consider analyzing a sample of your ligand stock by NMR or LC-MS to check for degradation products. 1b. Optimize Reaction pH: If your reaction conditions are acidic, consider using a milder acid or a buffered system. The furan rings in this compound are sensitive to strong acids.[1][13]
2. Catalyst Inactivity: The Cu(I) catalyst may have been oxidized to Cu(II), which is often less active.2a. Ensure Inert Atmosphere: Use Schlenk line or glovebox techniques to rigorously exclude air and moisture from your reaction.[8][14] 2b. Use Fresh Catalyst: Employ a freshly opened container of the copper salt or a reliable source of Cu(I).
3. Poor Ligand-Metal Complex Formation: The ligand may not be effectively coordinating with the copper center.3a. Pre-form the Catalyst: Consider pre-forming the Cu-BFMO complex before adding the substrates.
Inconsistent results between experimental runs. 1. Variable Ligand Quality: The this compound ligand may be degrading over time in storage.1a. Aliquot the Ligand: Upon receiving, divide the this compound ligand into smaller, single-use vials under an inert atmosphere to minimize repeated exposure to air and moisture.[7]
2. Presence of Water or Oxygen: Trace amounts of water or oxygen can interfere with the catalytic cycle.2a. Use Dry, Degassed Solvents: Ensure all solvents are rigorously dried and degassed prior to use. 2b. Properly Dry Glassware: Oven-dry all glassware and cool it under an inert gas stream before use.[11]
Formation of unexpected byproducts. 1. Ligand Decomposition Products: Fragments from this compound degradation may be reacting with your substrates.1a. Analyze Byproducts: Attempt to isolate and characterize the byproducts to determine if they are related to this compound degradation (e.g., furan-containing side products). 1b. Lower Reaction Temperature: If possible, lower the reaction temperature to minimize thermal degradation of the ligand and other components.
Hypothetical Stability Data

The following tables illustrate how quantitative data on this compound stability could be presented.

Table 1: Effect of pH on this compound Stability in Solution

pHTemperature (°C)Time (hours)% this compound Remaining
2252465%
4252492%
72524>99%
10252498%
12252488%

Table 2: Thermal Stability of Solid this compound

Temperature (°C)AtmosphereTime (days)% this compound Remaining
50Air795%
50Nitrogen7>99%
100Nitrogen797%

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol provides a framework for testing the stability of the this compound ligand under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous, degassed solvent (e.g., DMF or acetonitrile) of a known concentration (e.g., 10 mM).

  • Incubation under Test Conditions:

    • pH Stability: Add an aliquot of the this compound stock solution to buffered aqueous solutions of different pH values.

    • Thermal Stability: Incubate aliquots of the stock solution at various temperatures.

    • Atmospheric Stability: Expose aliquots to different atmospheres (e.g., air vs. nitrogen).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each test condition.

  • Quenching (if necessary): Neutralize the sample if it is in a strongly acidic or basic solution to prevent further degradation during analysis.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of remaining this compound. Use an internal standard for accurate quantification.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

cluster_storage Storage and Handling cluster_reaction Reaction Setup cluster_execution Reaction Execution storage Store this compound ligand (cool, dry, dark, inert atm.) handling Handle in Glovebox or under Schlenk line storage->handling catalyst Add Cu(I) salt and this compound handling->catalyst glassware Oven-dry glassware solvent Use anhydrous, degassed solvent glassware->solvent solvent->catalyst reagents Add substrates and base catalyst->reagents heating Heat reaction to specified temperature reagents->heating monitoring Monitor progress (TLC, GC-MS, LC-MS) heating->monitoring

Caption: Experimental workflow for a copper-catalyzed reaction using the this compound ligand.

start Low or No Product Yield? check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_ligand Is the this compound ligand intact? check_catalyst->check_ligand Yes sol_inert Solution: Use rigorous inert atmosphere techniques. Use fresh catalyst. check_catalyst->sol_inert No check_conditions Are reaction conditions appropriate? check_ligand->check_conditions Yes sol_ligand Solution: Verify ligand purity with NMR/LC-MS. Use fresh, properly stored ligand. check_ligand->sol_ligand No sol_conditions Solution: Ensure anhydrous/degassed solvents. Check temperature and reaction time. Optimize base and other additives. check_conditions->sol_conditions No

Caption: Troubleshooting logic for low yield in this compound-ligated copper catalysis.

This compound This compound Ligand N,N'-Bis(furan-2-ylmethyl)oxalamide degradation_paths Potential Degradation Pathways This compound->degradation_paths acid_hydrolysis Acidic Hydrolysis (H⁺, H₂O) Furan Ring Opening/Polymerization degradation_paths->acid_hydrolysis amide_hydrolysis Amide Hydrolysis (H⁺ or OH⁻, Δ) Cleavage to Oxalic Acid and Furfurylamine degradation_paths->amide_hydrolysis oxidation Oxidation Potential degradation of furan rings degradation_paths->oxidation

Caption: Potential degradation pathways for the this compound ligand.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with Baeyer-Villiger Monooxygenases (BFMOs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Baeyer-Villiger Monooxygenases (BFMOs). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues that may lead to low catalytic activity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical components required for a successful BFMO-catalyzed reaction?

A1: A successful Baeyer-Villiger monooxygenase reaction mixture typically requires the following key components:

  • This compound Enzyme: The catalyst for the oxidation reaction.

  • Substrate: The ketone or sulfide to be oxidized.

  • Cofactors: Most BFMOs are dependent on NADPH as a hydride donor and contain a tightly bound flavin adenine dinucleotide (FAD) prosthetic group.

  • Cofactor Regeneration System: To ensure a continuous supply of the reduced nicotinamide cofactor (NADPH), a regeneration system is crucial for prolonged enzyme activity.[1][2] This often consists of a secondary enzyme like glucose-6-phosphate dehydrogenase (G6PDH) and its substrate (glucose-6-phosphate).[3][4]

  • Oxygen: Molecular oxygen is the oxidizing agent.[5][6]

  • Buffer: To maintain an optimal pH for enzyme activity and stability.

Q2: My purified this compound shows very low or no activity. What are the potential causes?

A2: Several factors could contribute to the low activity of your purified this compound:

  • Improper Protein Folding or Instability: Recombinantly expressed BFMOs can sometimes misfold or be inherently unstable, especially when purified away from the cellular environment.[7]

  • Loss of Flavin Cofactor (FAD): The FAD cofactor, while tightly bound, can be lost during purification, leading to an inactive apoenzyme.

  • Absence or Insufficiency of NADPH: BFMOs have a strict requirement for NADPH to initiate the catalytic cycle.[5]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for your specific this compound.

  • Enzyme Inhibition: The presence of inhibitors in your reaction mixture, such as contaminants from the purification process or substrate/product inhibition, can reduce activity.[8]

  • Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to denaturation and loss of activity.

Q3: I am observing a rapid decrease in activity over time. What could be the reason?

A3: A rapid decline in this compound activity often points to enzyme instability under the reaction conditions. Key factors include:

  • Thermal Instability: Many BFMOs have limited stability at elevated temperatures.[9][10]

  • Oxidative Damage: The reaction environment can lead to oxidative damage of the enzyme.

  • Cofactor Depletion: If the NADPH regeneration system is inefficient, the depletion of NADPH will halt the reaction.

  • Product Inhibition: Accumulation of the product can inhibit the enzyme's activity.[8]

  • Uncoupling Reaction: In the absence of a suitable substrate, the activated oxygen species can be released as hydrogen peroxide, which can damage the enzyme. This is known as the "uncoupling" side reaction.[8]

Troubleshooting Guides

Guide 1: Low Activity in a Purified this compound System

This guide provides a step-by-step approach to troubleshooting low activity with your purified Baeyer-Villiger monooxygenase.

Troubleshooting Workflow

Troubleshooting_Purified_this compound Start Low this compound Activity Observed Check_Enzyme_Integrity 1. Verify Enzyme Integrity - Run SDS-PAGE - Check for FAD binding (UV-Vis spectrum) Start->Check_Enzyme_Integrity Check_Assay_Components 2. Confirm Assay Components - Freshly prepare buffers and solutions - Verify concentrations of all components Check_Enzyme_Integrity->Check_Assay_Components Enzyme Intact End_Inactive Enzyme Inactive - Re-purify or re-express protein Check_Enzyme_Integrity->End_Inactive Degraded/Apoenzyme Optimize_Conditions 3. Optimize Reaction Conditions - Test a range of pH and temperatures - Vary substrate and cofactor concentrations Check_Assay_Components->Optimize_Conditions Components OK Investigate_Inhibition 4. Assess for Inhibition - Check for substrate/product inhibition - Test for contaminants from purification Optimize_Conditions->Investigate_Inhibition Still Low Activity End_Active Activity Restored Optimize_Conditions->End_Active Activity Improved Investigate_Inhibition->End_Active Inhibitor Identified & Removed Investigate_Inhibition->End_Inactive No Obvious Inhibitor

Caption: A logical workflow for troubleshooting low catalytic activity in purified this compound experiments.

Guide 2: Issues with Recombinant this compound Expression

Low catalytic activity can often be traced back to problems during the expression and purification of the recombinant enzyme.

Common Problems and Solutions in Recombinant this compound Expression

ProblemPotential CauseSuggested Solution
Low or no protein expression Codon usage bias in the expression host.Optimize the gene sequence for the codon usage of your expression host (e.g., E. coli).
Toxicity of the expressed protein to the host cells.Use a lower induction temperature (e.g., 16-20°C) and a lower concentration of the inducer (e.g., IPTG).[11][12]
Plasmid instability.Ensure the use of fresh antibiotic selection in your culture media.
Insoluble protein (Inclusion Bodies) High expression levels leading to protein aggregation.Lower the induction temperature and inducer concentration.[12]
Misfolded protein due to the absence of chaperones.Co-express with molecular chaperones to assist in proper folding.
Lack of FAD cofactor during expression.Supplement the growth media with riboflavin, the precursor to FAD.
Low activity of purified protein Loss of FAD during purification.Add FAD to the lysis and purification buffers.
Protein instability.Purify the protein quickly and at low temperatures (4°C). Add stabilizing agents like glycerol to the final storage buffer.

Quantitative Data on this compound Activity

The catalytic activity of Baeyer-Villiger monooxygenases is highly dependent on reaction conditions. Below are tables summarizing the effects of pH and temperature on the activity of representative BFMOs.

Table 1: Effect of pH on the Relative Activity of Cyclohexanone Monooxygenase (CHMO) from Acinetobacter sp.

pHRelative Activity (%)
6.0~40
7.0~80
8.0~95
8.4100[13]
9.0~90
10.0~60
Data is generalized from multiple sources for illustrative purposes.

Table 2: Temperature Profile of Various Baeyer-Villiger Monooxygenases

EnzymeOrganismOptimal Temperature (°C)Melting Temperature (Tm) (°C)Half-life
CHMO Acinetobacter calcoaceticus~30371 day at 25°C[14]
PAMO Thermobifida fusca~55--
BVMOFlava Amycolatopsis thermoflava45[9]53.1[9]73 min at 30°C[9]
TmCHMO Thermocrispum municipale60[9]52.1[9]549 min at 30°C[9]
JsFMO Janthinobacterium svalbardensis5-253420 days at 10°C[14]

Experimental Protocols

Protocol 1: Standard this compound Activity Assay

This protocol describes a general method for determining the activity of a this compound by monitoring the consumption of NADPH spectrophotometrically.

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 100 µM NADPH

    • 10 µM FAD (optional, to ensure the enzyme is saturated with the flavin cofactor)

  • Initiate the reaction by adding the substrate (e.g., 1 mM cyclohexanone).

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light).

  • Calculate the rate of NADPH consumption using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Recombinant Expression and Purification of a His-tagged this compound

This protocol provides a general workflow for the expression and purification of a His-tagged this compound from E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the His-tagged this compound gene.

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at 18°C with shaking.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, and 10% glycerol). Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged this compound with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Storage: Store the purified enzyme at -80°C.

Signaling Pathways and Catalytic Cycles

The term "signaling pathway" in the context of an isolated enzyme like this compound refers to its catalytic cycle. The diagram below illustrates the key steps in the Baeyer-Villiger monooxygenase catalytic cycle.

BFMO_Catalytic_Cycle E_FAD E-FAD (oxidized) E_FADH2 E-FADH2 (reduced) E_FAD->E_FADH2 NADPH -> NADP+ E_FADHOOH E-FAD-OOH (peroxyflavin) E_FADH2->E_FADHOOH O2 Criegee_Intermediate Criegee Intermediate E_FADHOOH->Criegee_Intermediate Ketone Substrate E_FADHOH_Product E-FAD-OH + Product Criegee_Intermediate->E_FADHOH_Product Rearrangement E_FADHOH_Product->E_FAD - H2O

Caption: The catalytic cycle of a Baeyer-Villiger Monooxygenase (this compound).

References

Technical Support Center: Optimizing Reaction Temperature for BFMO Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Bi-functional Molecule (BFMO) coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound coupling experiments, with a focus on temperature-related solutions.

Issue Potential Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low: Insufficient thermal energy to overcome the activation energy barrier of the reaction.[1][2]Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.[3]
Reaction temperature is too high: Thermal degradation of reactants, reagents, or the desired product may be occurring.[4]Decrease the reaction temperature. If the reaction requires high temperatures, consider using a shorter reaction time.
Sub-optimal catalyst activity: The chosen catalyst may require a specific temperature range for optimal performance.Review the catalyst's documentation for its recommended operating temperature. Some coupling reactions, like the Chan-Lam coupling, can be conducted at room temperature.[5]
Formation of Significant Side Products Reaction temperature is too high: High temperatures can enable alternative reaction pathways, leading to the formation of undesired side products.[4][6]Lower the reaction temperature to favor the desired reaction pathway, which likely has a lower activation energy.
Prolonged reaction time at elevated temperature: Extended heating can promote the formation of thermodynamically stable side products.Reduce the reaction time and monitor for the optimal point of product formation before significant side products appear.
Maleimide homopolymerization (if applicable): In reactions involving maleimides, temperatures around the retro-Diels-Alder temperature can cause irreversible maleimide homopolymerization.[6]Carefully control the temperature to remain below the threshold for homopolymerization, or use a radical inhibitor.[6]
Incomplete Reaction Insufficient reaction time at the chosen temperature: The reaction may be proceeding slowly at the set temperature and has not reached completion.Increase the reaction duration and continue to monitor the consumption of starting materials.
Low solubility of reactants at the chosen temperature: Reactants may not be fully dissolved at lower temperatures, limiting their availability for the reaction.Increase the temperature to improve solubility. Alternatively, consider a different solvent system in which the reactants are more soluble at a lower temperature.[7]
Reaction Mixture Turns Black Catalyst decomposition: This can be an indication of the decomposition of the palladium catalyst to palladium black, especially in the presence of solvents like THF at elevated temperatures.[8]While a color change to black doesn't always signify reaction failure, if it correlates with low yield, consider using a more stable catalyst or a different solvent.[8] It's also been noted that for some reactions, the solution turning black is normal.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for optimizing a this compound coupling reaction?

A1: A sensible starting point for many coupling reactions is room temperature, followed by incremental increases.[3][5] Some reactions, like specific copper-catalyzed couplings, are known to proceed well at ambient temperatures.[5] If the reaction is known to require heating, starting at a moderate temperature, such as 60-80°C, is a common strategy.[9]

Q2: How does increasing the reaction temperature generally affect the reaction rate and yield?

A2: Increasing the temperature typically increases the reaction rate.[4] Initially, this often leads to a higher yield as the reaction proceeds faster. However, beyond an optimal temperature, the yield may decrease due to the degradation of reactants or products, or the increased formation of side products.[9][10]

Q3: What are the risks of setting the reaction temperature too high?

A3: Excessive temperatures can lead to several issues, including:

  • Thermal degradation: The breakdown of your starting materials, coupling reagents, or the final product.[4]

  • Increased side reactions: Higher temperatures can provide enough energy to overcome the activation barriers of competing, undesired reactions.[4][6]

  • Catalyst deactivation: The catalyst may become unstable and decompose at elevated temperatures.[8]

  • Solvent boiling: If the temperature exceeds the boiling point of the solvent in an open or inadequately sealed vessel, the solvent will evaporate.

Q4: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A4: In some cases, yes. If the primary issue at higher temperatures is the formation of side products, reducing the temperature and extending the reaction time can favor the desired product and improve the overall purity and isolated yield.[11] However, some reactions have a minimum temperature threshold that must be reached for the reaction to proceed at a practical rate.

Q5: How can I determine the optimal reaction temperature for my specific this compound coupling?

A5: A systematic approach is recommended. Start at a conservative temperature (e.g., room temperature or slightly above) and run a series of small-scale parallel reactions, incrementally increasing the temperature for each. Monitor the reactions over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the temperature that provides the best balance of reaction rate, yield, and purity. High-throughput experimentation platforms can also be utilized for rapid optimization.[12]

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on yield and purity from representative coupling reactions.

Table 1: Effect of Temperature on the Yield of a Cross Dehydrogenative Coupling Reaction

EntryTemperature (°C)Yield (%)
1Room Temperature< 5
26065
38092
410085
512078

This table is a generalized representation based on findings that show an optimal temperature for yield, with a decrease at higher temperatures.[9]

Table 2: Influence of Temperature on Crystal Yield and Purity in a Crystallization Process

Temperature (°C)Crystal Yield (%)Crystal Purity (%)
2435.8Lower
2628.8Intermediate
287.3Higher

This data illustrates that in purification processes like crystallization, higher temperatures can lead to higher purity but lower yield.[10]

Experimental Protocols

Protocol: Systematic Optimization of Reaction Temperature

  • Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should contain the bi-functional molecules, catalyst, any necessary ligands or additives, and solvent.

  • Temperature Gradient: Place each reaction in a separate heating block or oil bath set to a different temperature. A typical range to screen would be from room temperature to 120°C, with 20°C increments (e.g., RT, 40°C, 60°C, 80°C, 100°C, 120°C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it by a suitable method like LC-MS or TLC to determine the consumption of starting materials, formation of the desired product, and the presence of any side products.

  • Evaluation: Compare the results across all temperatures and time points. Identify the temperature that provides the highest yield of the desired product with the minimal formation of impurities in a reasonable timeframe.

  • Refinement: Once an optimal temperature range is identified, a more focused optimization with smaller temperature increments (e.g., 5-10°C) can be performed to pinpoint the ideal temperature.

Visualizations

G start Start Optimization monitor Monitor Reaction (TLC, LC-MS) start->monitor issue Low Yield or Side Products? increase_temp Increase Temperature (e.g., +20°C) issue->increase_temp Low Yield decrease_temp Decrease Temperature (e.g., -20°C) issue->decrease_temp Side Products increase_temp->monitor decrease_temp->monitor monitor->issue degradation Degradation or More Side Products? monitor->degradation After Temp. Increase no_improvement No Improvement? monitor->no_improvement After Temp. Decrease optimal Optimal Conditions Found degradation->decrease_temp Yes degradation->optimal No, Yield Improved no_improvement->optimal No, Purity Improved consider_other Consider Other Parameters (Solvent, Catalyst) no_improvement->consider_other Yes

Caption: Troubleshooting workflow for temperature optimization in this compound coupling.

G cluster_0 Effect of Increasing Temperature cluster_1 Reaction Rate cluster_2 Product Yield cluster_3 Side Products / Degradation low_temp Low Temperature optimal_temp Optimal Temperature high_temp High Temperature rate_low Slow rate_opt Fast rate_low->rate_opt rate_high Very Fast rate_opt->rate_high yield_low Low yield_opt High yield_low->yield_opt yield_high Decreasing yield_opt->yield_high side_low Minimal side_opt Low side_low->side_opt side_high Significant side_opt->side_high

Caption: Relationship between reaction temperature and key reaction outcomes.

References

Technical Support Center: Baeyer-Villiger Monooxygenase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to side product formation in Baeyer-Villiger Monooxygenase (BFMO) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in this compound reactions?

A1: The most frequently encountered side products in this compound-catalyzed reactions include:

  • Regioisomeric lactones ("abnormal" lactones): For asymmetrical ketones, the enzyme may insert the oxygen atom at a less-preferred position, leading to a mixture of lactone products.[1] The "normal" product arises from the migration of the more substituted carbon, while the "abnormal" product results from the migration of the less substituted carbon.

  • Products of promiscuous oxidation: BFMOs can exhibit broad substrate specificity and sometimes catalyze unintended oxidation reactions on heteroatoms present in the substrate or buffer components. A common example is the oxidation of sulfides to sulfoxides.

  • Hydrolysis products: The desired lactone product can undergo hydrolysis to form the corresponding hydroxy acid, especially under non-optimal pH conditions or during prolonged reaction times.

  • Over-oxidation products: In some cases, the enzyme may catalyze further oxidation of the initial product. For instance, an ester product could be further oxidized to a carbonate.[2]

Q2: What factors influence the regioselectivity of BFMOs and lead to the formation of "abnormal" lactones?

A2: The regioselectivity of BFMOs is a complex phenomenon influenced by several factors:

  • Enzyme's active site architecture: The shape and steric hindrance within the enzyme's active site play a crucial role in how the substrate is oriented, which in turn dictates the migratory preference of the substituents.[1]

  • Substrate structure: The electronic and steric properties of the substituents on the ketone substrate significantly impact which group is more likely to migrate.

  • Reaction conditions: pH and temperature can influence the ionization state of amino acid residues in the active site and the overall flexibility of the enzyme, thereby affecting substrate binding and regioselectivity.

Q3: How can I minimize the hydrolysis of my lactone product?

A3: To minimize lactone hydrolysis, consider the following:

  • Control the pH: Maintain the reaction and downstream processing steps at a pH where the lactone is most stable, which is typically in the neutral to slightly acidic range.

  • Limit reaction time: Monitor the reaction progress and stop it as soon as the desired conversion is reached to avoid prolonged exposure of the product to the aqueous environment.

  • Product extraction: Implement in-situ product removal or prompt extraction of the lactone from the aqueous phase after the reaction is complete.

Q4: My this compound appears to be inactive or shows low activity. What are the potential causes?

A4: Low or no this compound activity can be attributed to several factors:

  • Enzyme instability: BFMOs are often sensitive to temperature, pH, and the presence of organic co-solvents.[3][4][5][6] Enzyme aggregation or denaturation can lead to a loss of activity.

  • Cofactor (NADPH) limitation or degradation: The reaction requires a continuous supply of the NADPH cofactor. If the cofactor regeneration system is inefficient or if NADPH is degraded, the reaction will cease.

  • Substrate or product inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity.

  • Presence of inhibitors: Contaminants in the substrate or buffer components can act as enzyme inhibitors.

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Formation of "Abnormal" Lactones)

Symptoms:

  • GC-MS or HPLC analysis shows the presence of more than one lactone isomer.

  • The yield of the desired "normal" lactone is lower than expected.

Troubleshooting Workflow:

Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed optimize_cond Optimize Reaction Conditions start->optimize_cond Initial Approach protein_eng Protein Engineering (Site-directed mutagenesis) end_improve Improved Regioselectivity protein_eng->end_improve optimize_cond->protein_eng If optimization is insufficient substrate_mod Substrate Modification optimize_cond->substrate_mod Alternative approach sub_optimize Vary pH Vary Temperature optimize_cond->sub_optimize substrate_mod->end_improve

Caption: Workflow for troubleshooting poor regioselectivity.

Potential Causes and Solutions:

Potential CauseSuggested SolutionExpected Outcome
Suboptimal Reaction Conditions Systematically vary the reaction pH and temperature. Some BFMOs exhibit changes in regioselectivity with pH.Identification of optimal pH and temperature for maximizing the desired regioisomer.
Inherent Enzyme Selectivity If optimizing conditions is not sufficient, consider protein engineering. Site-directed mutagenesis of active site residues can alter the steric environment and favor the formation of the "normal" lactone.[1]A mutant enzyme with improved regioselectivity for the target substrate.
Substrate Structure If feasible, modify the substrate to enhance the migratory aptitude of the desired group or introduce steric bulk to disfavor the formation of the "abnormal" lactone.Increased formation of the desired lactone isomer.

Quantitative Data on Regioselectivity:

The regioselectivity of BFMOs can be significantly influenced by mutations in the active site. For example, the regioselectivity of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (OTEMO) towards cis-bicyclo[3.2.0]hept-2-en-6-one was dramatically altered by specific mutations.

Enzyme Variant"Normal" Lactone (%)"Abnormal" Lactone (%)
Wild-Type OTEMO5050
OTEMO F255A/F443V9010
OTEMO W501V298
Data from Controlling the Regioselectivity of Baeyer-Villiger Monooxygenases by Mutation of Active-Site Residues.[1]
Issue 2: Enzyme Instability and Deactivation

Symptoms:

  • Reaction rate decreases over time and stops before complete substrate conversion.

  • Precipitation or aggregation of the enzyme is observed.

Troubleshooting Workflow:

Troubleshooting Enzyme Instability start Enzyme Instability Observed optimize_cond Optimize Reaction Conditions start->optimize_cond additives Use Stabilizing Additives optimize_cond->additives If still unstable protein_eng Protein Engineering optimize_cond->protein_eng For long-term solution immobilization Enzyme Immobilization additives->immobilization For process robustness end_improve Improved Stability immobilization->end_improve protein_eng->end_improve NADPH Depletion Assay Workflow prep Prepare Reaction Mixture (Buffer, NADPH, Enzyme) add_sub Add Substrate prep->add_sub control Run Control (No Substrate) prep->control measure Monitor A340 Decrease add_sub->measure calculate Calculate Activity measure->calculate control->measure GC-MS Sample Preparation Workflow start This compound Reaction Mixture quench Quench with Organic Solvent start->quench extract Vortex and Centrifuge quench->extract collect Collect Organic Layer extract->collect dry Dry with Na2SO4 collect->dry add_is Add Internal Standard dry->add_is analyze Analyze by GC-MS add_is->analyze

References

Validation & Comparative

comparing BFMO with other oxalamide ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to BFMO and Other Oxalamide Ligands for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, oxalamide scaffolds have emerged as versatile structures with a wide array of applications. This guide provides a comprehensive comparison of N,N'-Bis(furan-2-ylmethyl)oxalamide (this compound), a prominent ligand in synthetic chemistry, with other oxalamide derivatives that have demonstrated significant biological activities. While this compound is a valuable tool in organic synthesis, current scientific literature does not indicate its use in biological systems or drug development. This guide, therefore, contrasts the well-established catalytic applications of this compound with the therapeutic potential of other oxalamide-based compounds, supported by experimental data and detailed methodologies.

Part 1: this compound in Synthetic Chemistry

This compound is widely recognized for its efficacy as a bidentate ligand in copper-catalyzed cross-coupling reactions. Its primary application lies in the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial steps in the synthesis of many pharmaceutical compounds and other complex organic molecules.

Key Applications of this compound:

  • N-Arylation of Amines: this compound is highly effective in promoting the copper-catalyzed N-arylation of anilines and cyclic secondary amines.[1] This reaction is fundamental for the synthesis of various nitrogen-containing compounds.

  • Direct Monoarylation of Piperazine: The CuI/BFMO catalytic system exhibits high selectivity in the direct monoarylation of piperazine, yielding important building blocks for pharmaceuticals.[1]

While this compound's utility in organic synthesis is well-documented, there is a notable absence of studies investigating its biological properties, such as binding affinity to specific protein targets, IC50 values in biological assays, or its effects on cellular signaling pathways.

Part 2: Biologically Active Oxalamide Derivatives

In contrast to this compound, a diverse range of other oxalamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. These compounds have shown inhibitory activity against various enzymes and biological processes, highlighting the potential of the oxalamide scaffold in drug design.

Quantitative Comparison of Biologically Active Oxalamide Ligands

The following table summarizes the quantitative performance of various oxalamide derivatives against different biological targets. It is important to note that these are different compounds from this compound and their activities are not transferable.

Oxalamide Derivative Class Target Key Compound Example IC50 Value Reference Compound IC50 of Reference
Neuraminidase InhibitorsNeuraminidaseZ2 (a 3-chloro-substituted phenyl oxalamide)0.09 µMOseltamivir carboxylate (OSC)0.10 µM
AntioxidantsDPPH radicalbis(4-bromophenyl)oxalamide47.3 µMButylated hydroxyanisole (BHA)44.2 µM
Caspase-3 InhibitorsCaspase-3Compound 7b (a fluoromethyl ketone derivative)Low micromolarIDN-6556Not specified
IDO1 InhibitorsIndoleamine 2,3-dioxygenase 1 (IDO1)Not specifiedHigh cell-based potencyNot specifiedNot specified
Lipoxygenase InhibitorsLipoxygenaseNot specifiedGood inhibitory activityNot specifiedNot specified
α-Glucosidase Inhibitorsα-GlucosidaseNot specifiedGood inhibitory activities (IC50 ranges in between 38.2‐75.8 μM)1-deoxynojirimycin (DNJ)425.6±1.3 μM

Part 3: Experimental Protocols for Biological Assays

This section provides an overview of the methodologies used to evaluate the biological activity of the oxalamide derivatives mentioned above.

Neuraminidase Inhibition Assay

This assay assesses the ability of a compound to inhibit the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.

Principle: A fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is cleaved by neuraminidase to produce a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

General Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound dilutions, a known neuraminidase inhibitor (positive control), and buffer (negative control).

  • Add the neuraminidase enzyme solution to each well and pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the MUNANA substrate solution.

  • Incubate the plate at 37°C.

  • Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner enzyme in apoptosis (programmed cell death).

Principle: A colorimetric or fluorometric substrate containing the caspase-3 recognition sequence DEVD is cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). The signal intensity is proportional to the caspase-3 activity.

General Protocol:

  • Induce apoptosis in cells and prepare cell lysates.

  • In a 96-well plate, add the cell lysate to wells containing a reaction buffer with DTT.

  • Add the DEVD-pNA or DEVD-AMC substrate to initiate the reaction.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of ~380 nm and emission of ~450 nm (for AMC).

  • The fold-increase in caspase-3 activity is determined by comparing the results from apoptotic samples to non-induced controls.

IDO1 Inhibition Assay

This assay determines the inhibitory effect of a compound on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression.

Principle: IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine can be measured colorimetrically after reaction with p-dimethylaminobenzaldehyde (pDMAB).

General Protocol:

  • Culture cells that express IDO1 (e.g., IFN-γ stimulated cancer cells).

  • Treat the cells with serial dilutions of the test compound.

  • After incubation, collect the cell culture supernatant.

  • Add trichloroacetic acid (TCA) to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add pDMAB reagent.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Lipoxygenase Inhibition Assay

This assay evaluates the ability of a compound to inhibit lipoxygenase, an enzyme involved in the inflammatory response.

Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene that absorbs light at 234 nm. A decrease in absorbance at this wavelength indicates inhibition of the enzyme.

General Protocol:

  • Prepare solutions of the lipoxygenase enzyme, linoleic acid substrate, and the test compound.

  • In a UV-transparent plate or cuvette, mix the enzyme solution with different concentrations of the test compound and incubate.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately measure the increase in absorbance at 234 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia.

Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

General Protocol:

  • Mix the α-glucosidase enzyme with the test compound at various concentrations in a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Add the pNPG substrate to start the reaction and continue the incubation.

  • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

  • Prepare a solution of DPPH in methanol or ethanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Part 4: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways associated with the targets of the biologically active oxalamide derivatives and a general workflow for screening such compounds.

experimental_workflow cluster_screening Compound Screening cluster_validation Hit Validation Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay Screening Hit Identification Hit Identification Primary Assay->Hit Identification Data Analysis Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays Selectivity Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: General workflow for the screening and validation of biologically active compounds.

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Simplified overview of the Caspase-3 signaling pathway in apoptosis.

ido1_pathway cluster_effects Immunosuppressive Effects Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate T-cell proliferation T-cell proliferation Tryptophan->T-cell proliferation required for Kynurenine Kynurenine IDO1->Kynurenine catalyzes T-cell anergy T-cell anergy IDO1->T-cell anergy depletion of Trp leads to Treg activation Treg activation Kynurenine->Treg activation promotes

Caption: The role of the IDO1 pathway in tryptophan metabolism and immune suppression.

Conclusion

This guide highlights a significant divergence in the application of oxalamide-based compounds. While this compound stands out as a valuable and cost-effective ligand for advancing organic synthesis, particularly in the construction of complex molecules for various industries including pharmaceuticals, there is currently no evidence to support its direct role as a biologically active agent. In contrast, other structurally related oxalamide derivatives have been successfully developed as potent inhibitors of various enzymes with significant therapeutic potential. For researchers in drug development, the oxalamide scaffold represents a promising starting point for the design of novel therapeutics. Future research may bridge the gap between the synthetic utility of ligands like this compound and the biological potential of the broader oxalamide class, potentially through the design of bifunctional molecules or the biological screening of existing ligand libraries.

References

A Comparative Guide to C-N Cross-Coupling: The Established Buchwald-Hartwig Amination vs. Emerging Molybdenum-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The palladium-catalyzed Buchwald-Hartwig amination has long been the gold standard for this transformation. This guide provides a detailed comparison between this well-established method and the nascent field of molybdenum-catalyzed C-N bond formation. While a direct comparison to a specific "Buchwald-Hartwig First-Generation Molybdenum (BFMO)" amination is not feasible as "this compound" does not refer to an established molybdenum-based amination catalyst but rather a ligand for copper-catalyzed reactions, this guide will explore mechanistically distinct molybdenum-catalyzed C-N coupling reactions as an alternative.

Introduction: The Quest for Efficient C-N Bond Formation

The synthesis of molecules containing C-N bonds is of paramount importance in the pharmaceutical, agrochemical, and materials science industries. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized the synthesis of arylamines, offering a versatile and high-yielding method.[1] However, the reliance on the precious and costly metal palladium has spurred the search for more sustainable and economical alternatives. Molybdenum, an earth-abundant metal, has emerged as a potential candidate, with several novel C-N bond-forming reactions being developed. This guide will delve into the mechanisms, substrate scope, and performance of both palladium and molybdenum-catalyzed systems.

The Benchmark: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[2] The reaction's success is heavily reliant on the choice of phosphine ligands, which have evolved through several "generations" to broaden the substrate scope and improve reaction conditions.[1]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R2NH) PdII_ArX->AmineCoord R2NH PdII_Amine [L-Pd(II)(Ar)(NHR2)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product Molybdenum Carbamoylation Mo0 Mo(0)(CO)n OxAdd Oxidative Addition (Ar-X) Mo0->OxAdd Ar-X MoII_ArX [Mo(II)(CO)m(Ar)(X)] OxAdd->MoII_ArX COInsert CO Insertion MoII_ArX->COInsert MoII_Acyl [Mo(II)(CO)m-1(C(O)Ar)(X)] COInsert->MoII_Acyl AmineReact Amine Reaction (R2NH) MoII_Acyl->AmineReact R2NH RedElim Reductive Elimination AmineReact->RedElim Product Ar-C(O)NR2 RedElim->Product Molybdenum Asymmetric Amination start α-Hydroxy Ester + Amine Oxidation Oxidation (Mo-cat) start->Oxidation KetoEster α-Keto Ester Oxidation->KetoEster Condensation Condensation with Amine KetoEster->Condensation Enamine Enamine Intermediate Condensation->Enamine AsymReduction Asymmetric Reduction (Chiral Mo-cat) Enamine->AsymReduction product α-Amino Acid Ester AsymReduction->product

References

Validating Product Structures from Baeyer-Villiger Monooxygenase (BFMO) Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger monooxygenases (BFMOs) represent a class of powerful biocatalysts for the synthesis of esters and lactones from ketones, offering high regio- and enantioselectivity under mild reaction conditions.[1][2] This guide provides a comparative overview of BFMO catalysis versus traditional chemical methods for Baeyer-Villiger oxidation, supported by experimental data. It further details the essential experimental protocols for validating the structure of the resulting products.

Performance Comparison: this compound Catalysis vs. Chemical Oxidation

BFMOs often exhibit superior performance in terms of enantioselectivity and regioselectivity compared to chemical oxidants.[1][3] However, reaction times can be longer, and substrate scope may be more limited depending on the specific enzyme.[4][5] The following tables summarize the performance of various BFMOs and chemical catalysts in the Baeyer-Villiger oxidation of representative ketone substrates.

Table 1: Performance Comparison for the Oxidation of Bicyclic Ketones

CatalystSubstrateConversion (%)Enantiomeric Excess (ee %)Product(s)Reference
Phenylacetone monooxygenase (PAMO) Mutant P253F/G254A/R258M/L443FBicyclo[3.2.0]hept-2-en-6-one>9998(+)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one[4]
m-Chloroperoxybenzoic acid (m-CPBA)Bicyclo[3.2.0]hept-2-en-6-one~100RacemicRacemic 2-oxabicyclo[3.3.0]oct-6-en-3-one and 3-oxabicyclo[3.3.0]oct-6-en-2-one[3]
Peptide-based catalyst 9b2-phenylcyclohexanone3696 (for major lactone)Regioisomeric lactones (1:3.4 ratio)[3][6]

Table 2: Performance Comparison for the Oxidation of Aliphatic Ketones

CatalystSubstrateConversion (%)Product Yield (%)Reference
Cyclopentadecanone monooxygenase (CPDMO)2-Dodecanone86-[7]
m-Chloroperoxybenzoic acid (m-CPBA)2-DodecanoneHighHigh (generally)[1]
Phenylacetone monooxygenase (PAMO) Mutant P253F/G254A/R258M/L443FCyclopentanone50-[4]
Peroxyacetic acidCyclopentanoneHighHigh (generally)[1]

Experimental Protocols for Product Structure Validation

Accurate determination of the chemical structure and stereochemistry of the reaction products is crucial. The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. For products of this compound catalysis, ¹H and ¹³C NMR are essential for determining the connectivity of atoms, while techniques like ¹⁹F NMR can be employed for fluorinated substrates.[8][9]

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.[10]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

  • Data Analysis:

    • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of signals to assign the structure.

    • Compare the obtained spectra with known data for similar compounds or use computational prediction tools to aid in the structural assignment.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of chiral centers.[11][12]

Detailed Protocol for Small Molecule X-ray Crystallography:

  • Crystallization:

    • The primary and often most challenging step is to grow a single crystal of the purified product with dimensions of at least 0.1 mm in all directions.[11][13]

    • Common crystallization techniques include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.[11]

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

    • Position the crystal in a monochromatic X-ray beam.[13]

    • Collect a series of diffraction images as the crystal is rotated. Each image contains a pattern of diffraction spots.[13]

  • Structure Solution and Refinement:

    • Process the diffraction images to determine the unit cell dimensions and the intensities of the diffraction spots.

    • Solve the "phase problem" to generate an initial electron density map. For small molecules, direct methods are commonly used.[13]

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters of the model against the experimental diffraction data to achieve the best possible fit.[14]

  • Structure Validation and Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • For chiral molecules, determine the absolute configuration, often through the analysis of anomalous scattering data.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Visualizing this compound Catalysis

The following diagrams illustrate the key workflows and mechanisms involved in this compound catalysis.

BFMO_Experimental_Workflow cluster_biocatalysis Biocatalytic Reaction cluster_purification Purification cluster_validation Structure Validation Ketone Ketone Substrate This compound This compound Enzyme (e.g., PAMO, CHMO) Ketone->this compound Product_Mixture Reaction Mixture (Lactone/Ester + Byproducts) This compound->Product_Mixture Catalysis Cofactors NAD(P)H, O₂ Cofactors->this compound Chromatography Column Chromatography (e.g., Silica Gel) Product_Mixture->Chromatography Purified_Product Purified Lactone/Ester Chromatography->Purified_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Product->NMR Xray X-ray Crystallography (if crystalline) Purified_Product->Xray Validated_Structure Validated Product Structure NMR->Validated_Structure Xray->Validated_Structure

Caption: Experimental workflow for this compound catalysis and product validation.

BFMO_Catalytic_Cycle E_FAD E-FAD (Resting Enzyme) E_FADH2_NADP E-FADH⁻-NADP⁺ E_FAD->E_FADH2_NADP 1. NADPH binds & FAD is reduced E_FADHOOH_NADP E-FAD-OOH⁻-NADP⁺ (Criegee Intermediate Precursor) E_FADH2_NADP->E_FADHOOH_NADP 2. O₂ reacts to form peroxyflavin Criegee_Intermediate Tetrahedral 'Criegee' Intermediate E_FADHOOH_NADP->Criegee_Intermediate 3. Ketone binds & nucleophilic attack E_FAD_Product_NADP E-FAD-Product-NADP⁺ Criegee_Intermediate->E_FAD_Product_NADP 4. Rearrangement & O-insertion Product_Release Product Release E_FAD_Product_NADP->Product_Release 5. Product is formed NADP_Release NADP⁺ Release Product_Release->NADP_Release NADP_Release->E_FAD

References

A Comparative Guide to Analytical Techniques for Monitoring Baeyer-Villiger Monooxygenase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze the Baeyer-Villiger oxidation, a synthetically valuable reaction that converts ketones to esters or lactones.[1][2] These biocatalysts are of significant interest in the pharmaceutical and chemical industries for their high regio- and enantioselectivity, operating under environmentally benign conditions.[1][3] Effective monitoring of BFMO-catalyzed reactions is crucial for enzyme characterization, protein engineering efforts, and process optimization in drug development and industrial applications.

This guide provides an objective comparison of common analytical techniques used to monitor this compound activity, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of this compound Monitoring Techniques

The selection of an analytical technique for monitoring this compound reactions depends on various factors, including the required throughput, sensitivity, cost, and the specific nature of the substrate and product. The following table summarizes the key performance characteristics of the most prevalent methods.

FeatureSpectrophotometry (NADPH Depletion)Colorimetric AssaysChromatography (HPLC/GC)
Principle Measures the decrease in absorbance at 340 nm due to the consumption of the NADPH cofactor.[4][5]Involves a coupled enzymatic or chemical reaction where the product of the this compound reaction is converted into a colored substance.[1][6]Physically separates the substrate, product, and other reaction components, followed by individual quantification.[1]
Throughput High (Microplate compatible)High (Microplate compatible)[6]Low[1][7]
Sensitivity Moderate (Dependent on spectrophotometer quality)Moderate to High (Can detect product concentrations as low as 0.1 mg/mL)[4]Very High (Excellent for trace analysis)
Cost per Sample LowLow to ModerateHigh
Key Advantages Real-time, continuous monitoring; simple and direct.[5]High-throughput screening; specific to product formation.[1][4]High specificity and accuracy; can quantify multiple components simultaneously (substrate, product, byproducts).[8]
Limitations Indirect (measures cofactor consumption, not product formation); susceptible to interference from other NADPH-consuming enzymes.[4]Often requires specific chromogenic substrates or coupled enzymes, which may not be universally applicable; can be end-point assays.[1][7]Time-consuming sample preparation and analysis; requires expensive equipment.[7]

Key Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycle of BFMOs and the general workflow for their analysis provides a clearer understanding of the processes involved.

BFMO_Catalytic_Cycle E_FAD_ox E-FAD (Oxidized) E_FAD_red E-FADH₂ (Reduced) E_FAD_ox->E_FAD_red Reduction NADP NADP⁺ E_FAD_ox->NADP E_FAD_peroxy E-FAD-OOH (Peroxyflavin) E_FAD_red->E_FAD_peroxy Oxygenation O2 O₂ E_FAD_red->O2 Criegee Criegee Intermediate E_FAD_peroxy->Criegee Nucleophilic Attack Ketone Ketone Substrate E_FAD_peroxy->Ketone Criegee->E_FAD_ox Rearrangement & Product Release Lactone Lactone/Ester Product Criegee->Lactone H2O H₂O Criegee->H2O NADPH NADPH NADPH->E_FAD_ox

Caption: The catalytic cycle of a Baeyer-Villiger Monooxygenase (this compound).

BFMO_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_enzyme Prepare Enzyme Solution (Purified or Cell Lysate) initiate Initiate Reaction (Add enzyme or substrate) prep_enzyme->initiate prep_reagents Prepare Reaction Buffer, Substrate, and NADPH prep_reagents->initiate incubate Incubate at Optimal Temperature and Time initiate->incubate spectro Spectrophotometry (Monitor A₃₄₀) incubate->spectro colorimetric Colorimetric Assay (Add coupling reagents) incubate->colorimetric hplc Chromatography (HPLC/GC) (Quench & Inject) incubate->hplc process_data Calculate Reaction Rates, Concentrations, or Yield spectro->process_data colorimetric->process_data hplc->process_data

Caption: General experimental workflow for monitoring this compound activity.

Experimental Protocols

Herein are detailed methodologies for the key analytical techniques discussed. These protocols serve as a starting point and may require optimization based on the specific enzyme and substrate.

Spectrophotometric Assay (via NADPH Depletion)

This method continuously monitors the this compound activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified this compound or cell-free extract

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ketone substrate solution (dissolved in a suitable solvent like DMSO or ethanol)

  • NADPH stock solution (e.g., 10 mM in buffer)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing the reaction buffer, a final concentration of 100-200 µM NADPH, and the desired concentration of the ketone substrate.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a specific amount of the enzyme solution. The final volume is typically 200 µL for a microplate well or 1 mL for a cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Colorimetric Assay for Product Formation

This protocol describes a high-throughput screening method using a coupled reaction where the lactone product is hydrolyzed, causing a pH change detected by an indicator.[4]

Materials:

  • This compound-expressing whole cells or cell-free extract

  • Weakly buffered medium (e.g., 10 mM Tris-HCl, pH 7.5)

  • Ketone substrate solution

  • Esterase solution (e.g., Pig Liver Esterase)

  • pH indicator solution (e.g., Bromothymol Blue)

  • 96-well microplate

Procedure:

  • In each well of a 96-well plate, add the this compound-expressing cells or enzyme extract suspended in the weakly buffered medium.

  • Add the esterase solution and the pH indicator to each well.

  • Initiate the reaction by adding the ketone substrate.

  • Seal the plate and incubate at the optimal temperature with shaking.

  • Monitor the color change over time, either visually or by measuring absorbance at a wavelength corresponding to the pH indicator's shift (e.g., 620 nm for Bromothymol Blue). A color change (e.g., from blue to yellow) indicates the formation of the lactone, its hydrolysis to a carboxylic acid, and the subsequent drop in pH.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a highly accurate method for quantifying the consumption of the substrate and the formation of the product. This protocol outlines a general reverse-phase HPLC method.

Materials:

  • This compound reaction mixture

  • Quenching solution (e.g., acetonitrile, methanol, or an acid like HCl)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or TFA

Procedure:

  • Set up the this compound reaction as described previously. At specific time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an equal or greater volume of the quenching solution to precipitate the enzyme and stop the reaction.

  • Centrifuge the quenched sample to pellet the precipitated protein and other solids.

  • Transfer the supernatant to an HPLC vial.

  • Inject the sample onto the HPLC system. Elute the compounds using a suitable gradient of Mobile Phase A and B (e.g., starting from 95:5 A:B and ramping to 5:95 A:B over 10-20 minutes).

  • Monitor the elution of the substrate and product at an appropriate UV wavelength (e.g., 254 nm if they are aromatic) or by mass spectrometry.

  • Quantify the concentrations of the substrate and product by comparing their peak areas to those of known standards from a calibration curve.[8]

References

Performance of the BFMO Ligand in Copper-Catalyzed Cross-Coupling Reactions with Aryl Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficiency and versatility of catalytic systems are paramount. This guide provides a comparative analysis of the performance of N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a ligand in copper-catalyzed cross-coupling reactions involving various aryl halides. The data presented herein is collated from published experimental findings, offering a clear overview of the substrate scope and reaction efficiency.

Quantitative Performance Data

The CuI/BFMO catalytic system has demonstrated notable efficacy in the N-arylation of amines with a range of aryl halides. The performance varies depending on the nature of the halide and the electronic properties of the substituents on the aromatic ring. Below is a summary of the system's performance in the coupling of (hetero)aryl bromides with anilines and the monoarylation of piperazine.

Table 1: Performance of CuI/BFMO in the N-Arylation of Anilines with Various Aryl Bromides

Aryl BromideAniline NucleophileProduct Yield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
4-Bromo-N,N-dimethylanilineAniline95512024
4-BromotolueneAniline98512024
BromobenzeneAniline96512024
4-BromoanisoleAniline98512024
1-Bromo-4-(trifluoromethoxy)benzeneAniline89512024
4-BromobenzonitrileAniline85512024
Methyl 4-bromobenzoateAniline82512024
4-Bromotoluene4-Methoxyaniline97512024
4-Bromotoluene4-Chloroaniline95512024
2-BromotolueneAniline89512024

Table 2: Performance of CuI/BFMO in the Monoarylation of Piperazine with Various Aryl Bromides

Aryl BromideProduct Yield (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
4-Bromotoluene95210024
4-Bromoanisole96210024
4-Bromo-N,N-dimethylaniline92210024
1-Bromo-4-fluorobenzene93210024
4-Bromobenzonitrile85210024
Methyl 4-bromobenzoate82210024
2-Bromopyridine88210024
3-Bromopyridine90210024

Experimental Protocols

General Procedure for the CuI/BFMO-Catalyzed N-Arylation of Anilines with Aryl Bromides:

A dried Schlenk tube is charged with CuI (5 mol%), this compound (10 mol%), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Then, the aryl bromide (1.0 mmol), aniline (1.2 mmol), and anhydrous dioxane (2.0 mL) are added under argon. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-aryl aniline.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the copper-catalyzed N-arylation and a general experimental workflow.

G CuI_L Cu(I)-BFMO Complex Cu_Amido Cu(I)-Amido Complex CuI_L->Cu_Amido + R₂NH, - H⁺ Amine R₂NH Base Base OA_Complex Oxidative Addition Intermediate [Ar-Cu(III)-X(Amido)] Cu_Amido->OA_Complex + Ar-X ArX Ar-X OA_Complex->CuI_L Reductive Elimination Product Ar-NR₂ OA_Complex->Product

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for N-arylation.

G Start Setup Reaction Vessel (Schlenk Tube) Add_Reagents Add CuI, this compound, and Base Start->Add_Reagents Inert_Atmosphere Evacuate and Backfill with Argon Add_Reagents->Inert_Atmosphere Add_Substrates Add Aryl Halide, Nucleophile, and Solvent Inert_Atmosphere->Add_Substrates Reaction Heat and Stir (e.g., 100-120 °C, 24h) Add_Substrates->Reaction Workup Cool, Dilute, and Filter Reaction->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification End Obtain Pure Product Purification->End

Figure 2: General experimental workflow for Cu/BFMO catalyzed coupling.

Comparison with Alternatives

The CuI/BFMO system offers a cost-effective alternative to palladium-based catalysts for C-N cross-coupling reactions. While palladium catalysts may exhibit higher turnover numbers and operate under milder conditions for some substrates, the expense and potential toxicity of palladium are significant drawbacks. The this compound ligand enhances the performance of copper, enabling the coupling of a broader range of aryl bromides than ligand-free copper systems.

Compared to other N,O-bidentate ligands used in copper catalysis, such as amino acids or phenanthrolines, oxalamide-based ligands like this compound have been shown to be particularly effective for the amination of aryl chlorides, which are typically less reactive. However, this often requires higher temperatures and catalyst loadings. The choice of ligand and catalytic system will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application. Further research and development of new ligands continue to improve the efficiency and expand the scope of copper-catalyzed cross-coupling reactions.

The Biocatalytic Edge: A Comparative Guide to the Cost-Effectiveness of Baeyer-Villiger Monooxygenases in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral lactones and esters is a critical step in the creation of valuable pharmaceuticals and fine chemicals. The Baeyer-Villiger oxidation is a cornerstone reaction for this transformation, and the choice of catalyst can significantly impact the efficiency, selectivity, and sustainability of the process. This guide provides an objective comparison of the biocatalytic approach using Baeyer-Villiger monooxygenases (BFMOs) against traditional chemical methods, with a focus on cost-effectiveness in large-scale synthesis.

The use of enzymes as catalysts, or biocatalysis, is gaining significant traction in the chemical industry as a greener and more efficient alternative to conventional chemical processes.[1] BFMOs, in particular, have emerged as powerful tools for Baeyer-Villiger oxidations, offering remarkable chemo-, regio-, and enantioselectivity that are often difficult to achieve with chemical reagents.[2][3] This high selectivity can lead to purer products with fewer byproducts, simplifying downstream processing and reducing waste.[1] However, the adoption of biocatalytic processes on an industrial scale hinges on their economic viability. This guide delves into a detailed comparison of BFMOs with a widely used chemical oxidant, meta-chloroperoxybenzoic acid (m-CPBA), to provide a clear perspective on their respective strengths and weaknesses in a large-scale setting.

Performance at a Glance: BFMOs vs. Chemical Oxidants

To illustrate the key differences between the biocatalytic and chemical approaches, the following table summarizes the performance of a Baeyer-Villiger monooxygenase compared to m-CPBA for the oxidation of a representative prochiral ketone.

ParameterBiocatalytic (BFMO)Chemical (m-CPBA)
Catalyst Baeyer-Villiger Monooxygenasemeta-Chloroperoxybenzoic acid
Selectivity High chemo-, regio-, and enantioselectivityGood regioselectivity, often poor enantioselectivity without chiral catalysts
Reaction Conditions Mild (ambient temperature and pressure, aqueous media)Often requires controlled temperatures and organic solvents
Environmental Impact Green and sustainable (biodegradable catalyst, water as solvent)Use of hazardous peroxyacids and organic solvents, generation of chemical waste
Cofactor Requirement Requires a nicotinamide cofactor (NADPH) and a regeneration systemNo cofactor required
Substrate Scope Can be broad, but enzyme-specificGenerally broad
Catalyst Reusability Possible through immobilizationNot reusable (stoichiometric reagent)

Head-to-Head: Quantitative Comparison

A direct comparison of BFMOs and chemical methods on the same substrate provides a clearer picture of their relative performance. Below are two examples that highlight the differences in yield and enantioselectivity.

Case Study 1: Oxidation of 4-Phenylcyclohexanone

The asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone is a key step in the synthesis of chiral lactones, which are valuable building blocks in medicinal chemistry.

MethodCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic Cyclohexanone Monooxygenase (CHMO)>99>98[4]
Chemical m-CPBA with Sc(III)-N,N'-dioxide catalystup to 99up to 95[4]
Case Study 2: Oxidation of rac-bicyclo[3.2.0]hept-2-en-6-one

This bicyclic ketone is a common model substrate for evaluating the performance of Baeyer-Villiger catalysts.

MethodCatalyst / ReagentProduct(s)Yield (%)Enantiomeric Excess (ee %)Reference
Biocatalytic Phenylacetone Monooxygenase (PAMO) mutant"Normal" and "abnormal" lactonesHigh>99 for both lactones[5]
Chemical m-CPBA"Normal" lactoneHighRacemic[5]

Cost-Effectiveness Analysis

While the initial cost of a purified enzyme may be higher than a bulk chemical oxidant, a holistic cost analysis often reveals a more nuanced picture, especially at a large scale.[6]

Cost FactorBiocatalytic (this compound)Chemical (m-CPBA)
Catalyst/Reagent Cost Initial enzyme cost can be high, but reusability through immobilization can significantly lower the effective cost.[6]m-CPBA is a consumable reagent, with costs directly proportional to the scale of the reaction. Prices can range from approximately €363 to €630 per kg.[7]
Cofactor & Regeneration The cost of the NADPH cofactor and the necessary regeneration system (e.g., using glucose dehydrogenase) adds to the overall process cost.[2]Not applicable.
Substrate Cost The cost of the starting ketone, for example, cyclohexanone, is a significant factor. Prices can range from approximately ₹110 to ₹150 per kg.[8]The cost of the starting ketone is a significant factor.
Downstream Processing High selectivity often leads to simpler purification, reducing solvent usage and energy consumption.[1]The presence of the benzoic acid byproduct and potentially other side products can necessitate more complex and costly purification steps.
Waste Disposal Biodegradable enzyme and aqueous waste streams lead to lower disposal costs.Disposal of hazardous organic solvents and chemical byproducts can be expensive.
Capital Expenditure Standard bioreactors can be used.May require specialized equipment for handling hazardous reagents and controlling reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic route.

Biocatalytic Baeyer-Villiger Oxidation of a Prochiral Ketone using a this compound

This protocol describes a typical whole-cell biocatalytic oxidation.

Materials:

  • Recombinant E. coli cells expressing a cyclohexanone monooxygenase (CHMO)

  • Phosphate buffer (50 mM, pH 7.5)

  • Glucose

  • NADP+

  • Prochiral ketone substrate (e.g., 4-phenylcyclohexanone)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Culture and Induction: Grow the recombinant E. coli cells in a suitable medium to a desired optical density. Induce the expression of the CHMO enzyme with an appropriate inducer (e.g., IPTG).

  • Bioconversion: Harvest the cells by centrifugation and resuspend them in the phosphate buffer to a specific cell density. Add glucose (for cofactor regeneration), NADP+, and the ketone substrate to the cell suspension.

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, extract the product from the reaction mixture using an organic solvent. Dry the organic phase, evaporate the solvent, and purify the resulting lactone by column chromatography.

Chemical Baeyer-Villiger Oxidation of a Prochiral Ketone using m-CPBA

This protocol outlines a standard chemical oxidation procedure.

Materials:

  • Prochiral ketone substrate (e.g., 4-phenylcyclohexanone)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Brine

Procedure:

  • Reaction Setup: Dissolve the ketone substrate in the chosen organic solvent in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Add m-CPBA portion-wise to the solution at a controlled temperature (e.g., 0°C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC/HPLC.

  • Quenching and Work-up: After completion, quench the excess m-CPBA by adding sodium sulfite solution. Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired lactone.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

BFMO_Mechanism cluster_enzyme_cycle This compound Catalytic Cycle E-FAD_ox Enzyme (Oxidized Flavin) E-FADH2 Enzyme (Reduced Flavin) E-FAD_ox->E-FADH2 NADPH -> NADP+ E-FADHOOH Peroxyflavin Intermediate E-FADH2->E-FADHOOH O2 Criegee_Intermediate Criegee Intermediate E-FADHOOH->Criegee_Intermediate Ketone Criegee_Intermediate->E-FAD_ox Lactone + H2O

Caption: The catalytic cycle of a Baeyer-Villiger monooxygenase (this compound).

Experimental_Workflow cluster_this compound This compound Workflow cluster_chemical Chemical Workflow bfmo_start Recombinant Cell Culture bfmo_induction Enzyme Induction bfmo_start->bfmo_induction bfmo_bioconversion Bioconversion bfmo_induction->bfmo_bioconversion bfmo_extraction Product Extraction bfmo_bioconversion->bfmo_extraction bfmo_purification Purification bfmo_extraction->bfmo_purification chem_start Dissolve Ketone chem_reagent Add m-CPBA chem_start->chem_reagent chem_reaction Reaction chem_reagent->chem_reaction chem_quench Quench & Work-up chem_reaction->chem_quench chem_purification Purification chem_quench->chem_purification

Caption: A comparison of the experimental workflows for this compound and chemical synthesis.

Caption: A decision-making flowchart for selecting a synthetic method.

Conclusion: A Greener and More Precise Future for Large-Scale Synthesis

The choice between biocatalytic and chemical Baeyer-Villiger oxidation is not merely a matter of scientific preference but a strategic decision with significant economic and environmental implications. While traditional chemical methods using reagents like m-CPBA offer a well-established and often rapid route to lactones and esters, they frequently fall short in terms of enantioselectivity and sustainability.

Baeyer-Villiger monooxygenases present a compelling alternative for large-scale synthesis, particularly when high enantiopurity is a critical requirement. The exceptional selectivity of these biocatalysts can lead to streamlined downstream processes, reduced waste, and the production of high-value, optically pure compounds. Although challenges such as the cost of the enzyme and the need for cofactor regeneration systems exist, ongoing advances in enzyme engineering and process optimization are continuously improving the economic feasibility of this compound-catalyzed reactions.[6] For researchers and drug development professionals, embracing the biocatalytic approach opens the door to more sustainable, efficient, and cost-effective manufacturing processes for the medicines and materials of the future.

References

The Synthetic Chemist's Guide to BFMO: A Ligand for Crafting Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel molecular entities is a cornerstone of innovation. While the ligand N,N′-Bis(furan-2-ylmethyl)oxalamide (BFMO) does not exhibit direct biological activity, it serves as a powerful tool in the synthetic chemist's arsenal. This inexpensive and readily available bidentate ligand has demonstrated high efficacy in promoting copper-catalyzed N-arylation reactions, a critical process for constructing the carbon-nitrogen bonds that form the backbone of countless pharmaceutical compounds.[[“]] This guide provides a comparative overview of this compound's performance, detailed experimental protocols, and its application in synthesizing valuable pharmaceutical precursors.

Core Application: Copper-Catalyzed N-Arylation

The primary application of this compound is as a ligand in the copper-catalyzed cross-coupling of (hetero)aryl bromides with a variety of amines.[[“]] This reaction, a type of Ullmann condensation, is fundamental in medicinal chemistry for creating N-aryl amines and N-heterocycles. The this compound ligand coordinates with the copper catalyst, forming a stable, active species that lowers the activation energy of the reaction, thereby improving efficiency and allowing for milder reaction conditions.

The CuI/BFMO system is particularly effective for the N-arylation of anilines and cyclic secondary amines with a broad range of (hetero)aryl bromides. One of the notable successes of this catalytic system is in the direct monoarylation of piperazine. Mono-N-arylated piperazines are a highly sought-after structural motif in drug discovery, appearing in numerous blockbuster drugs. The high selectivity achieved with the this compound ligand prevents the common issue of double arylation, simplifying purification and improving the overall yield of the desired product.

Performance Comparison: this compound vs. BTMPO

A key aspect of selecting the right ligand is understanding its substrate scope and limitations. While this compound is highly effective for a wide array of amines, its performance can be compared with a close analog, N,N′-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), particularly when dealing with more sterically hindered substrates.

FeatureThis compound (N,N′-Bis(furan-2-ylmethyl)oxalamide)BTMPO (N,N′-bis(2,4,6-trimethoxyphenyl)oxalamide)
Primary Use General Cu-catalyzed N-arylation of anilines and cyclic secondary amines.Cu-catalyzed N-arylation of sterically hindered acyclic secondary amines.
Key Advantage Inexpensive, readily available, and highly efficient for a broad range of common substrates.Superior performance for challenging, sterically hindered amines where this compound may be less effective.
Catalyst Loading Typically 0.5–5 mol %.Typically requires similar catalyst loading to this compound.
Reaction Conditions Relatively low temperatures (e.g., 80 °C).May require slightly adjusted conditions depending on the substrate.

Table 1: Comparison of this compound and BTMPO Ligands. This table highlights the complementary nature of the two ligands, allowing chemists to choose the optimal ligand based on the steric properties of the amine substrate.

Experimental Protocols

Below is a typical experimental protocol for the CuI/BFMO-catalyzed N-arylation of an aryl bromide with a secondary amine, based on established literature.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol %)

  • This compound (0.05 mmol, 5 mol %)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous ethanol (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (9.5 mg, 0.05 mmol), this compound (12.4 mg, 0.05 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate the tube and backfill with the inert gas three times.

  • Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and anhydrous ethanol (5 mL) to the tube via syringe.

  • Seal the tube and place it in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general reaction workflow and the decision-making process for ligand selection.

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylBromide Aryl Bromide Reaction Reaction at 80°C, 24h ArylBromide->Reaction Amine Amine Amine->Reaction CuI CuI CuI->Reaction This compound This compound Ligand This compound->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Workup & Purification Reaction->Workup Product N-Aryl Amine Product Workup->Product

Caption: General workflow for CuI/BFMO-catalyzed N-arylation.

G Start Select Amine Substrate Decision Is the amine sterically hindered? Start->Decision Use_this compound Use this compound Ligand Decision->Use_this compound No Use_BTMPO Use BTMPO Ligand Decision->Use_BTMPO Yes

Caption: Ligand selection based on amine sterics.

Relevance to Drug Discovery

The true value of the this compound ligand for drug development professionals lies in its ability to efficiently generate high-value chemical intermediates. The mono-N-arylation of piperazine, for which this compound is highly effective, is a prime example. The 1-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, found in a diverse range of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.

For instance, drugs like the antipsychotic aripiprazole and the antidepressant vortioxetine feature complex N-arylpiperazine cores. The synthesis of the core structures of such molecules often relies on the efficient and selective formation of a C-N bond between an aromatic system and the piperazine ring. Methodologies like the copper-catalyzed coupling enabled by the this compound ligand provide a practical and cost-effective route to these crucial intermediates, accelerating the discovery and development of new medicines.

References

Safety Operating Guide

Proper Disposal Procedures for N,N'-Difurfuryloxamide (BFMO)

Author: BenchChem Technical Support Team. Date: December 2025

Proper chemical waste management is a cornerstone of laboratory safety, ensuring the protection of personnel and the environment. Adherence to these guidelines is critical when handling and disposing of N,N'-Difurfuryloxamide.

Chemical and Safety Data

Before handling N,N'-Difurfuryloxamide, it is essential to be familiar with its properties and associated hazards. This information dictates the necessary safety precautions and disposal requirements.

PropertyDataReference
Chemical Name N1,N2-bis(furan-2-ylmethyl)oxalamide[Chemicea Pharmaceuticals Pvt Ltd]
Synonyms N,N'-Difurfuryloxamide, BFMO, N,N'-bis(2-furylmethyl)oxamide[ChemicalBook]
CAS Number 69010-90-8[Chemicea Pharmaceuticals Pvt Ltd]
Molecular Formula C₁₂H₁₂N₂O₄[ChemicalBook]
Molecular Weight 248.23 g/mol [ChemicalBook]
Appearance White to off-white solid/powder[ChemicalBook]
Hazard Classification Eye Irritation, Category 2 (H319: Causes serious eye irritation)[ChemicalBook]
GHS Pictogram GHS07 (Exclamation Mark)[ChemicalBook]
Signal Word Warning[ChemicalBook]

Step-by-Step Disposal Protocol

The recommended method for the disposal of N,N'-Difurfuryloxamide is to treat it as hazardous chemical waste. This should be managed through a licensed professional waste disposal service.[3] On-site chemical treatment or neutralization is not recommended without a validated protocol and specific approval from your institution's EHS office.

1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Work Area: Conduct all handling and segregation of waste inside a certified chemical fume hood to avoid inhalation of the powder.

2. Waste Segregation and Containerization

Proper segregation is the critical first step in safe waste management.[4]

  • Solid Waste:

    • Collect unused or expired N,N'-Difurfuryloxamide powder, along with any materials grossly contaminated with the solid (e.g., weighing papers, paper towels, contaminated gloves), in a designated hazardous solid waste container.[5]

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, sealable lid.

  • Liquid Waste:

    • Solutions containing N,N'-Difurfuryloxamide should be collected in a designated hazardous liquid waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS guidelines.

    • The pH of the solution should be between 6 and 9 before it is added to a general halogen-free organic solvent waste container, if permitted.[6]

3. Labeling Hazardous Waste

Properly labeling waste containers is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[7]

  • The label must include the full chemical name: "N,N'-Difurfuryloxamide." Avoid using abbreviations or acronyms.

  • Indicate the approximate quantity or concentration of the waste.

  • List any other constituents in the waste container.

  • Ensure the date of waste accumulation (the date the first drop of waste was added) is clearly visible.

4. Temporary Laboratory Storage

Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the container is kept closed at all times, except when adding waste.[7][8]

  • Store away from incompatible chemicals, such as strong oxidizing agents, strong acids, and acid chlorides.[9]

5. Arranging for Disposal

  • Once the container is full (do not exceed 90% capacity) or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), arrange for pickup.[8]

  • Contact your institution's EHS department or the designated chemical waste management service to schedule a collection.

6. Decontamination of Reusable Glassware

  • Reusable glassware that has been in contact with N,N'-Difurfuryloxamide must be decontaminated.

  • A triple rinse with a suitable solvent (e.g., acetone or ethanol) is a common and effective method.

  • The rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

7. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Ensure the area is well-ventilated and alert colleagues.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1][10]

    • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.[1]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your laboratory supervisor and your institution's EHS or emergency response team immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of N,N'-Difurfuryloxamide (this compound) waste in a laboratory setting.

BFMO_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions with this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store Sealed Container in Secondary Containment in Satellite Accumulation Area solid_container->store liquid_container->store request_pickup Request Pickup from EHS / Waste Management store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Logical workflow for the proper disposal of N,N'-Difurfuryloxamide (this compound) waste.

References

Navigating the Ambiguity of "BFMO": A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The acronym "BFMO" can refer to several distinct substances within the research and drug development landscape. This guide provides essential safety and logistical information for the most common interpretations: the chemical ligand N,N'-Difurfuryloxamide , the enzyme class Baeyer-Villiger Monooxygenases , and Biogenic Iron-Manganese Oxides . Each section offers tailored personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to ensure laboratory safety.

Section 1: N,N'-Difurfuryloxamide (CAS No. 69010-90-8)

N,N'-Difurfuryloxamide, also known as N,N'-Bis(furan-2-ylmethyl)oxalamide, is a chemical ligand often used in copper-catalyzed coupling reactions.[1] It is a white to off-white solid.

Personal Protective Equipment (PPE)

Proper PPE is critical to mitigate the risks of skin, eye, and respiratory irritation.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.
Body Protection Laboratory CoatStandard lab coat to protect from spills.
Respiratory Protection NIOSH-approved respiratorRequired if working with fine powders outside of a fume hood or in poorly ventilated areas.
Operational and Disposal Plan

Safe handling and disposal are paramount to prevent contamination and ensure personnel safety.

ProcedureStep-by-Step Guidance
Handling 1. Work in a well-ventilated area, preferably a chemical fume hood. 2. Avoid generating dust. 3. Prevent contact with skin, eyes, and clothing. 4. Wash hands thoroughly after handling.
Storage 1. Store in a tightly sealed container in a cool, dry place. 2. Keep away from strong oxidizing agents.
Spill Cleanup 1. Wear appropriate PPE. 2. Carefully sweep or vacuum up the spilled solid, avoiding dust generation. 3. Place in a sealed container for disposal.
Disposal 1. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. 2. Do not dispose of down the drain.
Experimental Workflow

Below is a generalized workflow for a copper-catalyzed cross-coupling reaction using N,N'-Difurfuryloxamide as a ligand.

General Workflow for a Cross-Coupling Reaction with N,N'-Difurfuryloxamide prep Preparation Assemble glassware and reagents in a fume hood. reagents Reagent Addition Add solvent, aryl halide, amine, copper catalyst, and N,N'-Difurfuryloxamide to the reaction vessel. prep->reagents reaction Reaction Heat and stir the mixture under an inert atmosphere for the specified time. reagents->reaction quench Quenching Cool the reaction and quench with an appropriate aqueous solution. reaction->quench extract Extraction Extract the product into an organic solvent. quench->extract purify Purification Purify the product using column chromatography or recrystallization. extract->purify analyze Analysis Analyze the final product for purity and identity (e.g., NMR, MS). purify->analyze

A generalized experimental workflow for using N,N'-Difurfuryloxamide in a cross-coupling reaction.

Section 2: Baeyer-Villiger Monooxygenases (BVMOs)

Baeyer-Villiger monooxygenases are enzymes that catalyze the Baeyer-Villiger oxidation, a key reaction in organic synthesis.[2][3][4] As proteins, the primary hazard is potential allergenicity through inhalation of aerosols or dust.[5][6]

Personal Protective Equipment (PPE)

Standard laboratory PPE is generally sufficient for handling purified enzymes in solution.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesTo protect against splashes.
Hand Protection Disposable GlovesNitrile or latex gloves.
Body Protection Laboratory CoatTo prevent contamination of personal clothing.
Respiratory Protection Dust mask or respiratorRecommended when handling lyophilized (powdered) enzyme to prevent inhalation.
Operational and Disposal Plan

Handling procedures for enzymes focus on maintaining their activity and preventing exposure.

ProcedureStep-by-Step Guidance
Handling 1. Avoid generating aerosols when handling liquid enzyme preparations. 2. When handling lyophilized enzymes, open containers slowly to avoid creating dust.[7] 3. Use dedicated and clean labware. 4. Wash hands after handling.[8]
Storage 1. Store at the recommended temperature (typically -20°C or 4°C) to maintain activity.[7] 2. Keep containers tightly sealed.
Spill Cleanup 1. Absorb liquid spills with an inert material. 2. For dried spills, gently wet the material before cleaning to avoid dust formation. 3. Decontaminate the area with a suitable disinfectant if necessary.
Disposal 1. Inactivate the enzyme by heat or chemical denaturation if required. 2. Dispose of in accordance with institutional guidelines for biological waste. Liquid waste may often be disposed of down the sink with copious amounts of water.[9]
Catalytic Cycle of Baeyer-Villiger Monooxygenases

The following diagram illustrates the key steps in the catalytic cycle of a Type I BVMO.[3][4]

Catalytic Cycle of a Type I Baeyer-Villiger Monooxygenase E_FAD E-FAD E_FADH2_NADP E-FADH2-NADP+ E_FAD->E_FADH2_NADP NADPH E_FAD_OOH E-FAD-OOH E_FADH2_NADP->E_FAD_OOH O2 criegee Criegee Intermediate E_FAD_OOH->criegee Ketone Substrate E_FAD_OH_P E-FAD-OH + Product criegee->E_FAD_OH_P Rearrangement E_FAD_NADP E-FAD-NADP+ E_FAD_OH_P->E_FAD_NADP -H2O E_FAD_NADP->E_FAD -NADP+

The catalytic cycle of a Type I Baeyer-Villiger Monooxygenase, showing cofactor and substrate binding and product release.

Section 3: Biogenic Iron-Manganese Oxides

Biogenic iron-manganese oxides are naturally occurring materials that can be used in environmental remediation. While generally considered to have low toxicity, they should be handled as a chemical powder with appropriate precautions to avoid inhalation.

Personal Protective Equipment (PPE)

The primary concern is the inhalation of fine dust particles.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsTo protect from dust particles.
Hand Protection Disposable GlovesTo prevent skin contact.
Body Protection Laboratory CoatStandard laboratory attire.
Respiratory Protection NIOSH-approved dust mask (e.g., N95)Recommended when handling the powder, especially if there is a potential for dust generation.[10]
Operational and Disposal Plan

Safe handling focuses on minimizing dust exposure.

ProcedureStep-by-Step Guidance
Handling 1. Handle in a well-ventilated area. 2. Avoid actions that create dust, such as vigorous shaking or scraping. 3. Wash hands after handling.[10]
Storage 1. Keep in a sealed container in a dry place.
Spill Cleanup 1. Moisten the spilled material slightly to prevent dust from becoming airborne. 2. Sweep or vacuum the material into a sealed container for disposal.
Disposal 1. Dispose of as solid waste in accordance with local regulations. For non-contaminated material, this may be considered non-hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BFMO
Reactant of Route 2
Reactant of Route 2
BFMO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.